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  • Product: Methyl 4-phenylpiperidine-4-carboxylate hydrochloride
  • CAS: 83898-15-1

Core Science & Biosynthesis

Foundational

Pharmacodynamics and Mechanistic Profiling of Methyl 4-phenylpiperidine-4-carboxylate Hydrochloride

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Methyl 4-phenylpiperidine-4-carboxylate hydrochloride is a critical synthetic interm...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Methyl 4-phenylpiperidine-4-carboxylate hydrochloride is a critical synthetic intermediate and pharmacologically active scaffold within the phenylpiperidine class of compounds. As the methyl ester analog of normeperidine (N-desmethyl meperidine), it represents a fascinating case study in Structure-Activity Relationship (SAR) dynamics. This whitepaper deconstructs the compound's dual mechanism of action: its residual modulation of the μ -opioid receptor (MOR) and its pronounced off-target inhibition of monoamine transporters (DAT/NET). Understanding this mechanistic pivot is essential for drug developers engineering novel analgesics or investigating the neurotoxicity of opioid metabolites.

Structural Pharmacology & Chemical Identity

Chemical Name: Methyl 4-phenylpiperidine-4-carboxylate hydrochloride[1] CAS Number: 83898-15-1[1] Molecular Weight: 255.74 g/mol [1]

The pharmacological identity of this compound is defined by two structural deviations from its parent analgesic, meperidine:

  • Secondary Amine Core: The removal of the N-methyl group (N-demethylation) reduces the steric bulk at the piperidine nitrogen. While a tertiary amine is highly optimal for anchoring to the conserved Asp147 residue in the binding pocket of the μ -opioid receptor[2], the secondary amine shifts the molecule's affinity profile. It weakens MOR binding but perfectly aligns with the pharmacophore requirements for monoamine transporters[3].

  • Methyl Ester Substitution: The truncation of the ethyl ester to a methyl ester subtly alters the lipophilicity (LogP) and spatial orientation of the molecule, influencing its residence time at transmembrane receptor sites.

Primary Mechanism: Mu-Opioid Receptor (MOR) Modulation

Despite the structural shift, methyl 4-phenylpiperidine-4-carboxylate retains partial agonist activity at the μ -opioid receptor (MOR)[4][5]. The MOR is a G-protein-coupled receptor (GPCR) that primarily associates with the inhibitory Gi/o​ protein complex.

Upon ligand binding, the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the Gαi/o​ subunit[4]. This triggers a bifurcated intracellular signaling cascade:

  • Enzymatic Inhibition: The active Gαi​ subunit directly inhibits adenylate cyclase (AC), leading to a rapid reduction in intracellular cyclic AMP (cAMP) levels[4].

  • Ion Channel Modulation: The liberated Gβγ dimer interacts with membrane ion channels. It closes voltage-gated N-type Ca2+ channels (suppressing the release of excitatory neurotransmitters like glutamate and Substance P) and opens G-protein-coupled inwardly rectifying K+ (GIRK) channels. The resulting potassium efflux hyperpolarizes the neuron, dampening overall excitability[4].

MOR_Signaling Ligand Methyl 4-phenylpiperidine- 4-carboxylate MOR Mu-Opioid Receptor (GPCR) Ligand->MOR Agonist Binding Gi Gi/o Protein (α subunit dissociation) MOR->Gi Activation AC Adenylate Cyclase (Inhibited) Gi->AC Inhibition (-) Ca Voltage-Gated Ca2+ Channels (Closed) Gi->Ca Inhibition (-) K GIRK K+ Channels (Opened) Gi->K Activation (+) cAMP cAMP Levels (Decreased) AC->cAMP Reduction Hyperpolarization Neuronal Hyperpolarization & Reduced Excitability cAMP->Hyperpolarization Downstream Effect Ca->Hyperpolarization Decreased Influx K->Hyperpolarization Increased Efflux

Fig 1: Gi/o-coupled MOR signaling pathway induced by phenylpiperidine binding.

Secondary Mechanism: Monoamine Transporter Inhibition

The defining toxicological and mechanistic hallmark of N-demethylated phenylpiperidines is their potent off-target inhibition of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)[2][6].

Because the secondary amine structure closely mimics the spatial geometry of known monoamine reuptake inhibitors (such as the tropane ring in cocaine), the compound acts as a competitive antagonist at the substrate translocation pore of DAT and NET[2]. By blocking these transporters, the compound halts the presynaptic reuptake of dopamine and norepinephrine. The resulting accumulation of synaptic catecholamines leads to severe central nervous system overstimulation. Clinically, this is recognized as the "normeperidine effect," characterized by tremors, myoclonus, and convulsive seizures, which strictly precludes the use of such secondary amines for therapeutic analgesia[6].

DAT_NET_Inhibition Drug Methyl 4-phenylpiperidine- 4-carboxylate DAT Dopamine Transporter (DAT) Drug->DAT Competitive Blockade NET Norepinephrine Transporter (NET) Drug->NET Competitive Blockade Synapse Synaptic Cleft DAT->Synapse Reuptake Inhibited NET->Synapse Reuptake Inhibited DA Dopamine (DA) Accumulation Synapse->DA NE Norepinephrine (NE) Accumulation Synapse->NE Toxicity Excitatory Neurotoxicity (Convulsant Effects) DA->Toxicity Overstimulation NE->Toxicity Overstimulation

Fig 2: Mechanism of synaptic catecholamine accumulation via DAT/NET blockade.

Experimental Methodologies: Validating the Dual Mechanism

To empirically validate the dual-action profile of this compound, researchers must employ orthogonal in vitro assays. The following protocols are designed as self-validating systems to ensure high-fidelity data.

Protocol 1: In Vitro Radioligand Binding Assay for MOR Affinity

Objective: Determine the binding affinity ( Ki​ ) of the compound at the μ -opioid receptor.

  • Tissue Preparation: Homogenize rat whole-brain tissue (excluding cerebellum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Tris-HCl strictly maintains physiological pH and ionic strength, preventing the denaturation of the GPCR's native 3D conformation.

  • Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Discard the supernatant and resuspend the membrane pellet in fresh buffer to isolate the membrane-bound receptors.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [3H] DAMGO (a highly selective MOR radioligand) and varying concentrations of the test compound ( 10−10 to 10−4 M) for 60 minutes at 25°C.

    • Self-Validation: Run a parallel control tube containing 10 µM Naloxone to define and subtract non-specific binding (NSB).

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI).

    • Causality: Highly lipophilic phenylpiperidines naturally adhere to glass. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing false-positive non-specific binding.

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add scintillation cocktail, and measure retained radioactivity.

Protocol 2: [3H] Dopamine Uptake Inhibition Assay

Objective: Measure the functional blockade of DAT-mediated dopamine reuptake.

  • Synaptosome Preparation: Homogenize striatal tissue in ice-cold 0.32 M sucrose.

    • Causality: Sucrose provides a strictly isotonic environment, preventing the osmotic lysis of the delicate synaptosomes (isolated presynaptic nerve terminals) required for functional uptake.

  • Centrifugation: Perform a low-speed spin (1,000 x g) to remove nuclear debris, followed by a high-speed spin (10,000 x g) to pellet the functional synaptosomes.

  • Uptake Reaction: Suspend synaptosomes in oxygenated Krebs-Ringer buffer. Add the test compound and pre-incubate for 10 minutes at 37°C. Add 20 nM [3H] Dopamine and incubate for exactly 5 minutes.

    • Self-Validation: Utilize 10 µM Mazindol (a potent, established DAT inhibitor) in a parallel control well to establish the baseline of non-specific diffusion.

  • Termination & Analysis: Stop the reaction with ice-cold buffer, filter rapidly, and count retained intracellular radioactivity to calculate the IC50​ .

Quantitative Pharmacodynamic Profile

The structural shift from a tertiary to a secondary amine fundamentally inverts the compound's primary pharmacological utility from an analgesic to a reuptake inhibitor. The table below summarizes the comparative binding profile dynamics within the phenylpiperidine class.

CompoundStructural FeatureMOR Affinity ( Ki​ , nM)DAT Affinity ( Ki​ , nM)Primary Pharmacological Profile
Meperidine Tertiary Amine, Ethyl Ester~200>5000Potent μ -Opioid Agonist (Analgesia)
Normeperidine Secondary Amine, Ethyl Ester~800~1500Mixed Agonist / Reuptake Inhibitor
Methyl 4-phenylpiperidine-4-carboxylate Secondary Amine, Methyl Ester~1100~1200Pronounced Transporter Blockade

(Note: Values are representative extrapolations based on established phenylpiperidine SAR trends to illustrate the mechanistic shift[2][3].)

References

  • PubChem - NIH. "Methyl 4-phenylpiperidine-4-carboxylate hydrochloride | C13H18ClNO2 | CID 3019446". URL:[Link]

  • GPAT India. "MEPERIDINE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses". URL:[Link]

  • Duke University. "Meperidine - Scholars@Duke publication". URL:[Link]

  • Wikipedia. "Pethidine". URL: [Link]

  • PMC - NIH. "Synthesis and Structure-Activity Studies of Benzyl Ester Meperidine and Normeperidine Derivatives as Selective Serotonin Transporter Ligands". URL:[Link]

  • ACS Publications. "Synthesis and Biological Evaluation of Meperidine Analogues at Monoamine Transporters". Journal of Medicinal Chemistry. URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide: Methyl 4-Phenylpiperidine-4-Carboxylate Hydrochloride in Drug Discovery

Executive Summary In the realm of medicinal chemistry and rational drug design, the 4-phenylpiperidine scaffold is recognized as a privileged pharmacophore. As a Senior Application Scientist, I frequently leverage methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and rational drug design, the 4-phenylpiperidine scaffold is recognized as a privileged pharmacophore. As a Senior Application Scientist, I frequently leverage methyl 4-phenylpiperidine-4-carboxylate hydrochloride as a foundational building block for synthesizing complex neuroactive and immunomodulatory agents. This guide provides an in-depth analysis of its physicochemical properties, its mechanistic role in Structure-Activity Relationship (SAR) campaigns, and self-validating synthetic protocols for its application in drug discovery.

Physicochemical Profiling & Structural Analysis

Before deploying any intermediate in a synthetic workflow, a rigorous understanding of its physicochemical profile is mandatory. The exact mass and structural features dictate the downstream analytical validation steps (e.g., LC-MS tracking).

Below is the consolidated quantitative data for this compound[1][2]:

PropertyValueScientific Implication
IUPAC Name Methyl 4-phenylpiperidine-4-carboxylate hydrochlorideDefines the exact connectivity; notes the unsubstituted secondary amine.
CAS Number 83898-15-1Essential for regulatory tracking and procurement.
Molecular Weight 255.74 g/mol Required for precise stoichiometric calculations in synthesis.
Molecular Formula C₁₃H₁₈ClNO₂Represents the hydrochloride salt (C₁₃H₁₇NO₂ · HCl).
Monoisotopic Mass 255.1026 DaTarget mass for high-resolution mass spectrometry (HRMS) validation.
Free Base Mass [M+H]⁺ 220.1 DaThe primary m/z peak monitored during LC-MS reaction tracking.
H-Bond Donors / Acceptors 2 / 2Impacts the lipophilicity and receptor-binding profile of the intermediate.

Mechanistic Role in Drug Design

The utility of methyl 4-phenylpiperidine-4-carboxylate hydrochloride stems from its highly modifiable structural domains. When designing or novel opioid receptor modulators, the choice of this specific intermediate over its analogs is driven by distinct mechanistic advantages[3]:

  • The Methyl Ester Advantage: Historically, the ethyl ester (normeperidine) has been the standard intermediate. However, utilizing the methyl ester reduces the steric bulk within the receptor's binding pocket. Furthermore, methyl esters undergo basic hydrolysis slightly faster than ethyl esters due to reduced steric hindrance. This allows the ester to function as a transient protecting group that can be rapidly saponified to a carboxylic acid for subsequent amidation (e.g., in the synthesis of loperamide analogs).

  • Nucleophilic Secondary Amine: Because the piperidine nitrogen is unsubstituted, it acts as a potent nucleophile once liberated from its hydrochloride salt. This enables divergent N-alkylation, allowing researchers to rapidly generate a library of compounds with varying lipophilicity and target selectivity.

Synthetic Workflows & Protocols: N-Alkylation for SAR Exploration

To demonstrate the utility of this intermediate, the following protocol details the N-alkylation of the piperidine core to generate diphenoxylate analogs (Kv1.3 channel blockers).

Trustworthiness & Self-Validation: This protocol is designed as a self-validating system. By calculating the exact mass of the starting material and the expected product, the chemist can use LC-MS to definitively confirm reaction progress, eliminating the guesswork from the workflow.

Protocol: Synthesis of N-Alkylated Piperidine Analogs

Step 1: Free-Basing and Activation

  • Action: Suspend methyl 4-phenylpiperidine-4-carboxylate hydrochloride (1.0 eq, 255.74 mg/mmol) in anhydrous acetonitrile (ACN). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Causality: The intermediate is supplied as an HCl salt for stability. DIPEA, a sterically hindered and non-nucleophilic base, neutralizes the HCl to liberate the nucleophilic secondary amine without competing for the electrophile in the subsequent step.

Step 2: Electrophilic Addition

  • Action: Add the targeted alkyl halide (e.g., 4-bromo-2,2-diphenylbutanenitrile, 1.1 eq) to the mixture. Heat to 80°C under an inert nitrogen atmosphere.

  • Causality: Heating provides the activation energy required for the S_N2 nucleophilic substitution. The nitrogen atmosphere prevents the oxidative degradation of the amine at elevated temperatures.

Step 3: In-Process Analytical Monitoring (Self-Validation)

  • Action: After 4 hours, sample 10 µL of the reaction, dilute in 1 mL of methanol, and analyze via LC-MS.

  • Validation: The reaction is deemed successful only when the starting material peak (m/z 220.1 for the free base[M+H]⁺) is depleted, and the target product mass emerges. If m/z 220.1 persists, additional heating or alkyl halide is required.

Step 4: Workup and Extraction

  • Action: Concentrate the mixture in vacuo. Partition the residue between dichloromethane (DCM) and saturated aqueous NaHCO₃.

  • Causality: The aqueous base wash solubilizes and removes the DIPEA-hydrochloride salts, while the lipophilic N-alkylated product partitions selectively into the organic DCM layer.

Step 5: Purification

  • Action: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via Reverse-Phase HPLC (RP-HPLC).

  • Causality: RP-HPLC is utilized because unreacted alkyl halides often co-elute with the target tertiary amine on standard normal-phase silica. RP-HPLC ensures >95% purity, which is mandatory for downstream biological assays.

Data Visualization

The following diagrams map the chemical logic and the self-validating experimental workflow described above.

SyntheticPathway A Methyl 4-phenylpiperidine -4-carboxylate HCl (Secondary Amine) D N-Alkylated Product (Kv1.3 Blocker Analog) A->D Nucleophilic Substitution B Alkyl Halide (e.g., 4-bromo-2,2- diphenylbutanenitrile) B->D Electrophile C Base (DIPEA) Solvent (ACN) Heat (80°C) C->D Reaction Conditions

Fig 1: N-alkylation pathway of methyl 4-phenylpiperidine-4-carboxylate.

Workflow Step1 Step 1: Free-Basing Neutralize HCl with DIPEA to liberate nucleophile Step2 Step 2: N-Alkylation Add electrophile in ACN, stir at 80°C Step1->Step2 Step3 Step 3: In-Process Control LC-MS tracking for M+1 peak & SM depletion Step2->Step3 Step4 Step 4: Workup & Extraction Aqueous wash to remove salts, organic extraction Step3->Step4 Step5 Step 5: Purification RP-HPLC or Flash Chromatography Step4->Step5

Fig 2: Self-validating workflow for the N-alkylation of the piperidine intermediate.

Regulatory & Safety Considerations

When handling 4-phenylpiperidine derivatives, strict adherence to regulatory guidelines is non-negotiable. It is critical to distinguish methyl 4-phenylpiperidine-4-carboxylate from its ethyl ester counterpart,, which is classified as a Schedule II controlled substance by the DEA due to its role as a direct precursor to meperidine[4][5].

While the methyl ester (CAS 83898-15-1) is not explicitly scheduled as a primary controlled substance, its structural similarity means it may fall under the purview of the Federal Analogue Act (or international equivalents) if the synthesized end-products are intended for human consumption and exhibit opioid-like pharmacology. Researchers must maintain rigorous inventory controls, utilize proper PPE, and ensure full compliance with local environmental health and safety (EHS) frameworks.

References

  • Title: Methyl 4-phenylpiperidine-4-carboxylate hydrochloride | C13H18ClNO2 | CID 3019446 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Structure-Activity Relationship Exploration of Kv1.3 Blockers Based on Diphenoxylate Source: Bioorganic & Medicinal Chemistry Letters (via PubMed Central) URL: [Link]

  • Title: Normeperidine | C14H19NO2 | CID 32414 (Pethidine-Intermediate-B) Source: PubChem, National Center for Biotechnology Information URL: [Link]

Sources

Foundational

role of methyl 4-phenylpiperidine-4-carboxylate in opioid receptor binding

The Role of the 4-Phenylpiperidine-4-Carboxylate Scaffold in Opioid Receptor Binding: Mechanistic Insights and Pharmacological Profiling Introduction to the Pharmacophore As a Senior Application Scientist specializing in...

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Author: BenchChem Technical Support Team. Date: March 2026

The Role of the 4-Phenylpiperidine-4-Carboxylate Scaffold in Opioid Receptor Binding: Mechanistic Insights and Pharmacological Profiling

Introduction to the Pharmacophore

As a Senior Application Scientist specializing in G-protein coupled receptor (GPCR) pharmacology, I frequently evaluate the structural mechanics of synthetic opioids. The 4-phenylpiperidine-4-carboxylate scaffold is the foundational pharmacophore of the pethidine (meperidine) class of analgesics[1]. Unlike the rigid, pentacyclic structure of naturally occurring morphinans, this simplified scaffold retains only the absolute minimum structural features required for μ -opioid receptor (MOR) activation: a basic tertiary amine, a hydrophobic aromatic ring, and a strategically positioned ester/carboxylate group[2].

This whitepaper systematically deconstructs the receptor binding mechanics, downstream functional signaling, and the rigorous experimental validation protocols required to profile this critical chemical class.

Structural Biology & Receptor Binding Mechanics

The interaction between 4-phenylpiperidine-4-carboxylate derivatives and the MOR is a masterclass in molecular recognition. The binding pocket of the MOR accommodates this scaffold through three primary, synergistic interactions[3]:

  • The Ionic Anchor: The basic piperidine nitrogen is protonated at physiological pH. This allows it to form a critical salt bridge with the highly conserved Asp147 residue located in Transmembrane Helix 3 (TM3)[3]. This ionic interaction is the sine qua non of opioid receptor binding; without it, affinity drops by orders of magnitude.

  • The Hydrophobic Core: The 4-phenyl ring projects into a deep hydrophobic cavity formed by Trp293 (TM6) and Met151 . This π−π and hydrophobic packing drives the conformational change in the receptor's transmembrane helices necessary for activation[3].

  • The Hydrogen Bond Network: The 4-carboxylate/ester moiety acts as a hydrogen bond acceptor, interacting with His297 and Tyr148 [3]. This anchors the ligand in the orthosteric site, stabilizing the active state of the receptor and dictating the ligand's orientation.

Binding Ligand 4-Phenylpiperidine-4-Carboxylate (Core Scaffold) Asp147 Asp147 (TM3) Ligand->Asp147 Ionic Bond (Protonated Nitrogen) Trp293 Trp293 (TM6) Ligand->Trp293 Hydrophobic/π-π (Phenyl Ring) His297 His297 (TM6) Ligand->His297 Hydrogen Bond (Carboxylate/Ester) Tyr148 Tyr148 (TM3) Ligand->Tyr148 Hydrogen Bond (Carboxylate/Ester)

Diagram: Molecular interactions of the 4-phenylpiperidine scaffold within the MOR binding pocket.

Comparative Binding Affinities & Kinetics

The structural flexibility of the 4-phenylpiperidine scaffold results in a lower binding affinity compared to rigid morphinans or highly optimized 4-anilidopiperidines (like fentanyl). However, it exhibits a unique pharmacological profile. For instance, meperidine is not a substrate for P-glycoprotein (P-gp) efflux transporters, which allows for rapid blood-brain barrier penetration despite its lower intrinsic affinity[4].

Table 1: Comparative Opioid Receptor Binding Affinities and Functional Efficacy

CompoundTarget Receptor IC50​ / Ki​ (nM)Efficacy ProfileKey Metabolic Pathway
Meperidine (Ethyl ester) MOR~315 nMFull AgonistCYP3A4 / CYP2B6 to Normeperidine
Normeperidine (N-demethylated) MOR~600 nMPartial AgonistRenal Excretion (Neurotoxic risk)
Morphine (Reference) MOR~1-5 nMFull AgonistGlucuronidation (UGT2B7)
Fentanyl (4-anilidopiperidine) MOR~0.4 nMFull AgonistCYP3A4 to Norfentanyl

Data synthesized from BindingDB[5] and clinical pharmacology databases[6].

Experimental Workflows: Self-Validating Protocol for Receptor Binding

To accurately determine the binding affinity ( Ki​ ) of novel 4-phenylpiperidine-4-carboxylate derivatives, a competitive radioligand binding assay must be employed. As a principle of rigorous assay design, the system must be self-validating. We achieve this by incorporating homologous competitive controls and calculating the Z'-factor to ensure statistical reliability.

Protocol: Competitive Radioligand Binding Assay (MOR) Rationale: We utilize [3H]DAMGO, a highly selective MOR peptide agonist, because it selectively labels the active conformation of the receptor, providing a highly specific baseline for displacement by test compounds[5].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human MOR. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 43,000 × g for 20 minutes.

    • Causality: High-speed centrifugation isolates the heavy membrane fraction where GPCRs are localized, removing cytosolic proteins and endogenous ligands that could cause non-specific binding background noise.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]DAMGO, and varying concentrations of the 4-phenylpiperidine derivative ( 10−10 to 10−4 M).

  • Self-Validation Controls:

    • Total Binding (TB): Buffer + [3H]DAMGO (Establishes the 100% signal threshold).

    • Non-Specific Binding (NSB): Buffer + [3H]DAMGO + 10 µM Naloxone (Establishes the 0% signal baseline).

    • Quality Control: Calculate the Z'-factor. The assay is only validated and approved for data extraction if Z' > 0.5.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the non-specific electrostatic binding of the positively charged radioligand to the filter itself.

  • Quantification: Add scintillation cocktail and measure radioactivity (CPM) using a microplate beta counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression (one-site competition model) and convert to the absolute affinity constant ( Ki​ ) using the Cheng-Prusoff equation.

Workflow Step1 1. Cell Culture & Transfection (CHO cells expressing MOR) Step2 2. Membrane Preparation (Homogenization & Centrifugation) Step1->Step2 Step3 3. Radioligand Incubation ([3H]DAMGO + Test Compound) Step2->Step3 Step4 4. Rapid Filtration (GF/B filters, wash unbound ligand) Step3->Step4 Step5 5. Scintillation Counting (Quantify bound radioactivity) Step4->Step5 Step6 6. Data Analysis (Calculate IC50 and Ki) Step5->Step6

Diagram: Self-validating experimental workflow for competitive radioligand binding assays.

Downstream Signaling Pathways & Functional Efficacy

Binding to the MOR is merely the initiation phase; the functional consequence of the 4-phenylpiperidine-4-carboxylate binding dictates its in vivo pharmacological profile. Upon binding, the receptor undergoes a conformational shift that triggers two primary diverging intracellular pathways[7]:

  • G-Protein Dependent Pathway (Analgesia): The receptor couples to inhibitory G-proteins ( Gαi/o​ ). The dissociation of the G-protein complex inhibits adenylate cyclase, leading to a decrease in intracellular cAMP. Concurrently, the Gβγ subunits open inwardly rectifying potassium channels (GIRKs) and close voltage-gated calcium channels. This halts neurotransmitter release (e.g., substance P, GABA) and causes neuronal hyperpolarization, culminating in analgesia[7].

  • β -Arrestin Dependent Pathway (Adverse Effects): Phosphorylation of the intracellular receptor loops by G-protein-coupled receptor kinases (GRKs) leads to the recruitment of β -arrestin. This pathway mediates receptor internalization and is heavily implicated in the development of opioid tolerance and respiratory depression.

Signaling MOR μ-Opioid Receptor (MOR) Activation G_protein Gαi/o Protein Dissociation MOR->G_protein G-protein pathway Arrestin β-Arrestin Recruitment MOR->Arrestin Arrestin pathway AC Inhibition of Adenylate Cyclase G_protein->AC IonChannels K+ Efflux & Ca2+ Blockade (Hyperpolarization) G_protein->IonChannels Adverse Tolerance / Respiratory Depression Arrestin->Adverse cAMP Decreased cAMP Levels AC->cAMP Analgesia Analgesia cAMP->Analgesia IonChannels->Analgesia

Diagram: Divergent MOR signaling pathways activated by 4-phenylpiperidine derivatives.

Conclusion & Future Directions

The 4-phenylpiperidine-4-carboxylate scaffold remains a cornerstone of opioid medicinal chemistry. While its raw affinity is lower than that of complex morphinans, its synthetic accessibility and distinct pharmacokinetic profile make it an indispensable tool. Modern drug development efforts are currently leveraging this exact scaffold to design biased agonists—molecules that preferentially activate the Gαi/o​ pathway over β -arrestin recruitment—aiming to successfully decouple potent analgesia from fatal respiratory depression.

References

  • What is the mechanism of Meperidine Hydrochloride? Patsnap Synapse. Available at: [Link]

  • Meperidine - StatPearls - NCBI Bookshelf. National Institutes of Health. Available at:[Link]

  • Meperidine - OpenAnesthesia. OpenAnesthesia. Available at: [Link]

  • BindingDB BDBM50026752 1-Methyl-4-phenyl-piperidine-4-carboxylic acid ethyl ester. BindingDB. Available at:[Link]

  • Peripherally acting μ-opioid receptor antagonist. Wikipedia. Available at: [Link]

  • Meperidine (Chapter 17) - The Essence of Analgesia and Analgesics. Cambridge University Press. Available at: [Link]

  • medicinal chemistry-1(29-04-2020). SD Bidoon. Available at: [Link]

Sources

Exploratory

The Chemistry of Pethidine Synthesis: A Technical Guide to Methyl 4-Phenylpiperidine-4-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Central Scaffold Methyl 4-phenylpiperidine-4-carboxylate hydrochloride, a critical starting material in the synthesis of the potent opioid...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Scaffold

Methyl 4-phenylpiperidine-4-carboxylate hydrochloride, a critical starting material in the synthesis of the potent opioid analgesic pethidine (also known as meperidine), represents a cornerstone in pharmaceutical manufacturing. Its piperidine framework, substituted with a phenyl and a methyl carboxylate group at the C4 position, provides the essential structural motif required for analgesic activity. This guide offers an in-depth exploration of the synthesis, characterization, and analytical control of this key intermediate, providing field-proven insights for researchers and drug development professionals. The hydrochloride salt form of this compound enhances its stability and solubility, making it well-suited for subsequent chemical transformations.[1]

Physicochemical and Spectroscopic Characterization

A comprehensive understanding of the physicochemical properties and spectroscopic profile of methyl 4-phenylpiperidine-4-carboxylate and its hydrochloride salt is fundamental for quality control and regulatory compliance.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₃H₁₈ClNO₂PubChem[2]
Molecular Weight 255.74 g/mol PubChem[2]
IUPAC Name methyl 4-phenylpiperidine-4-carboxylate;hydrochloridePubChem[2]
CAS Number 83898-15-1PubChem[2]
Parent Compound (Free Base) MW 219.28 g/mol PubChem[3]
Parent Compound (Free Base) IUPAC methyl 4-phenylpiperidine-4-carboxylatePubChem[3]
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific, published spectrum for the hydrochloride salt is not readily available, the expected chemical shifts for the free base can be predicted based on the structure and data from related compounds.

  • ¹H NMR: The spectrum would characteristically show signals for the aromatic protons of the phenyl group (typically in the δ 7.2-7.4 ppm range), a singlet for the methyl ester protons (around δ 3.6-3.8 ppm), and complex multiplets for the piperidine ring protons (generally in the δ 2.0-3.5 ppm range). The N-H proton would appear as a broad singlet.

  • ¹³C NMR: Key resonances would include those for the carbonyl carbon of the ester (δ 170-175 ppm), the aromatic carbons (δ 125-145 ppm), the quaternary C4 carbon, the methyl ester carbon (around δ 52 ppm), and the piperidine ring carbons.

Infrared (IR) Spectroscopy: The IR spectrum is a crucial tool for identifying key functional groups.

  • A strong absorption band corresponding to the C=O stretch of the ester group is expected around 1730 cm⁻¹.

  • C-H stretching vibrations from the aromatic and aliphatic portions would appear around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.

  • For the hydrochloride salt, a broad absorption band representing the N-H⁺ stretch would be present in the 2400-2700 cm⁻¹ region.

  • C-O stretching of the ester would be visible in the 1100-1300 cm⁻¹ range.

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) of the free base, methyl 4-phenylpiperidine-4-carboxylate, provides valuable information for identification.

  • The electron ionization (EI) mass spectrum typically shows a molecular ion peak [M]⁺ at m/z 219.[3]

  • Common fragmentation patterns involve the loss of the methoxycarbonyl group (-COOCH₃) and fragmentation of the piperidine ring.

Synthesis of Methyl 4-Phenylpiperidine-4-carboxylate Hydrochloride

The synthesis of this key intermediate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most established pathway begins with the construction of the substituted piperidine ring.

Diagram: Overall Synthetic Pathway

Synthetic_Pathway A Benzyl Cyanide + N,N-bis(2-chloroethyl)amine derivative B 4-Cyano-4-phenylpiperidine derivative A->B  Cyclization (Alkylation) C 4-Carboxy-4-phenylpiperidine derivative (Norpethidinic Acid) B->C  Hydrolysis (Acid or Base) D Methyl 4-phenylpiperidine-4-carboxylate (Norpethidine Methyl Ester) C->D  Esterification (e.g., MeOH, H⁺) E Methyl 4-phenylpiperidine-4-carboxylate HCl D->E  Salt Formation (HCl)

Caption: General synthesis route for Methyl 4-phenylpiperidine-4-carboxylate HCl.

Experimental Protocol: Synthesis via 4-Cyano-4-phenylpiperidine

This protocol is a composite representation based on established chemical literature.

Step 1: Synthesis of 1-Benzyl-4-cyano-4-phenylpiperidine

  • Rationale: This step constructs the core piperidine ring. An N-benzyl protecting group is often used to prevent side reactions at the nitrogen atom and can be removed later. The reaction is a phase-transfer catalyzed alkylation.

  • Procedure:

    • To a stirred mixture of N,N-bis(2-chloroethyl)benzylamine in toluene, add phenylacetonitrile (benzyl cyanide) and a phase-transfer catalyst such as tetra-n-butylammonium hydrogen sulfate.

    • Add a 50% aqueous solution of sodium hydroxide dropwise over a period of approximately 20 minutes, maintaining control over any exotherm.

    • Heat the reaction mixture to 85°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.

    • After cooling, dilute the mixture with water and separate the organic layer.

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-benzyl-4-cyano-4-phenylpiperidine. The hydrochloride salt can be precipitated from a suitable solvent if desired.

Step 2: Hydrolysis to 4-Carboxy-4-phenylpiperidine (Norpethidinic Acid)

  • Rationale: The nitrile group is hydrolyzed to a carboxylic acid. This can be achieved under either strong acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions.

  • Procedure:

    • Reflux the crude 1-benzyl-4-cyano-4-phenylpiperidine from Step 1 with a concentrated solution of potassium hydroxide in a high-boiling solvent like ethylene glycol. This step simultaneously cleaves the N-benzyl group and hydrolyzes the nitrile.

    • Monitor the reaction until completion.

    • Cool the reaction mixture and dilute with water.

    • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the amino acid product.

    • Collect the solid by filtration, wash with cold water, and dry to yield 4-carboxy-4-phenylpiperidine (Norpethidinic acid).[4]

Step 3: Esterification to Methyl 4-phenylpiperidine-4-carboxylate

  • Rationale: The carboxylic acid is converted to its methyl ester. The Fischer esterification, using an excess of methanol under acidic conditions, is a common and effective method.

  • Procedure:

    • Suspend the 4-carboxy-4-phenylpiperidine in an excess of anhydrous methanol.

    • Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.

    • Allow the mixture to warm to room temperature and then heat to reflux for several hours until the starting material is consumed (monitored by TLC).

    • Cool the solution and remove the excess methanol under reduced pressure.

    • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product into an organic solvent like ethyl acetate.

    • Dry the organic extracts and evaporate the solvent to obtain the crude methyl 4-phenylpiperidine-4-carboxylate free base.

Step 4: Hydrochloride Salt Formation

  • Rationale: The free base is converted to its hydrochloride salt to improve stability and handling characteristics.

  • Procedure:

    • Dissolve the crude ester from Step 3 in a suitable solvent, such as isopropanol or diethyl ether.

    • Add a solution of hydrochloric acid (either gaseous HCl or a solution in a compatible solvent like isopropanol) dropwise until the precipitation is complete.

    • Stir the resulting slurry, collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield methyl 4-phenylpiperidine-4-carboxylate hydrochloride.

Analytical Methods for Quality Control

Ensuring the purity of methyl 4-phenylpiperidine-4-carboxylate hydrochloride is paramount, as impurities can carry over into the final active pharmaceutical ingredient (API), pethidine.

Chromatographic Purity Analysis (HPLC)

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for assessing the purity and quantifying related substances.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic to neutral pH) and an organic modifier like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 254 nm.

  • Rationale: This method separates the main compound from potential impurities, such as unreacted starting materials or by-products from the synthesis. The method would need to be validated for specificity, linearity, accuracy, and precision according to regulatory guidelines.

Application in Pethidine Synthesis: The N-Methylation Step

The final step in converting the intermediate to pethidine is the methylation of the secondary amine of the piperidine ring.

Diagram: Conversion to Pethidine

N_Methylation A Methyl 4-phenylpiperidine-4-carboxylate (Secondary Amine) B Pethidine (Meperidine) (Tertiary Amine) A->B  Eschweiler-Clarke Reaction Reagents Formaldehyde (HCHO) + Formic Acid (HCOOH) Reagents->A

Caption: N-methylation via the Eschweiler-Clarke reaction to form Pethidine.

Protocol: Eschweiler-Clarke Reductive Amination
  • Rationale: The Eschweiler-Clarke reaction is a classic and highly effective method for methylating secondary amines to tertiary amines without the risk of forming quaternary ammonium salts, which can be a problem with alkylating agents like methyl iodide.[5][6][7] It uses formaldehyde as the source of the methyl group and formic acid as the reducing agent.[5][6][7]

  • Procedure:

    • Dissolve methyl 4-phenylpiperidine-4-carboxylate (or its hydrochloride salt with the addition of a base to liberate the free amine) in an excess of formic acid.

    • Add an excess of aqueous formaldehyde solution to the mixture.

    • Heat the reaction mixture to reflux (close to 100°C) for several hours. The reaction is driven by the evolution of carbon dioxide gas.[8]

    • After the reaction is complete, cool the mixture and make it alkaline by carefully adding a base (e.g., sodium hydroxide solution).

    • Extract the pethidine free base into an organic solvent (e.g., diethyl ether or toluene).

    • Wash the organic extracts, dry over an anhydrous salt, and concentrate to yield crude pethidine.

    • The final API, pethidine hydrochloride, is then prepared by dissolving the free base in a suitable solvent and precipitating the salt with hydrochloric acid, followed by purification via recrystallization.

Conclusion

Methyl 4-phenylpiperidine-4-carboxylate hydrochloride is more than just a precursor; it is the molecular foundation upon which the analgesic properties of pethidine are built. A thorough understanding of its synthesis, from the initial cyclization to the final esterification and salt formation, is essential. Rigorous analytical control, employing techniques like HPLC and spectroscopy, ensures the quality and consistency required for pharmaceutical production. The subsequent, efficient conversion to pethidine via the Eschweiler-Clarke reaction highlights a classic, yet robust, transformation in medicinal chemistry. This guide provides the fundamental knowledge base for professionals engaged in the synthesis and development of this important class of analgesics.

References

(Note: While specific peer-reviewed articles detailing every step for this exact compound are not always publicly available due to proprietary considerations, the following references provide authoritative information on the core chemical principles, related compounds, and analytical techniques discussed.)

  • PubChem. (n.d.). Methyl 4-phenylpiperidine-4-carboxylate hydrochloride. National Center for Biotechnology Information.
  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link][5]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link][8]

  • Li, G., & Liu, A. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5729. Available at: [Link][6]

  • Kimies. (2023, October 13). Eschweiler-Clarke reaction. YouTube. Retrieved from [Link][7]

  • SynArchive. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link][9]

  • Homi Bhabha Centre for Science Education. (n.d.). PETHIDINE. HBCSE, TIFR. Retrieved from [Link][10]

  • Chemistry Steps. (n.d.). Synthesis of Pethidine aka Meperidine. Retrieved from [Link][11]

  • SpectraBase. (n.d.). Piperidine-4-carboxylic acid, 1-methyl-4-(4-methoxyphenyl)-, ethyl ester. John Wiley & Sons, Inc.
  • ChemicalBook. (n.d.). METHYL 4-METHYLPIPERIDINE-4-CARBOXYLATE HYDROCHLORIDE(949081-43-0) 1H NMR spectrum.
  • PubChem. (n.d.). Methyl 4-phenylpiperidine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link][3]

  • Google Patents. (n.d.). CN105349593A - Pethidine hydrochloride preparation method. Retrieved from [12]

  • PubChem. (n.d.). Meperidine. National Center for Biotechnology Information. Retrieved from [Link][13]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Data available at: [Link][14]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link][15]

  • Gazvoda, M., & Kočevar, M. (2016). ADVANCES IN N- and O-DEMETHYLATION OF OPIATES.
  • Banerjee, A. K., et al. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2).
  • Ghorbani-Choghamarani, A., et al. (2019). FT-IR spectra of 4-piperidinecarboxylic acid. ResearchGate.
  • Chemical Substance Information. (n.d.). methyl 4-phenylpiperidine-4-carboxylate hydrochloride.
  • Google Patents. (n.d.). Methylation synthesis method of N-heterocyclic compound.
  • Stanski, D. R., et al. (1981). Rate of formation of norpethidine from pethidine. British Journal of Anaesthesia, 53(3), 255-8.
  • PubChem. (n.d.). 4-Phenylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link][4]

  • LGC Standards. (n.d.). 1-Methyl-4-phenylpiperidine-4-carboxylic Acid.
  • Banerjee, A. K. (2025). Use of Methyliodide in o-Methylation of organic compounds.
  • PubChem. (n.d.). Methyl 4-phenylpiperidine-4-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link][2]

Sources

Protocols & Analytical Methods

Method

how to prepare methyl 4-phenylpiperidine-4-carboxylate hcl stock solution for cell culture

Application Note: Preparation and Handling of Methyl 4-phenylpiperidine-4-carboxylate HCl Stock Solutions for Cell Culture Pharmacological Context & Application Methyl 4-phenylpiperidine-4-carboxylate hydrochloride (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of Methyl 4-phenylpiperidine-4-carboxylate HCl Stock Solutions for Cell Culture

Pharmacological Context & Application

Methyl 4-phenylpiperidine-4-carboxylate hydrochloride (CAS 83898-15-1)[1] is a highly valuable synthetic intermediate and pharmacological probe. It belongs to the phenylpiperidine class of compounds, a privileged chemical scaffold that forms the structural core of several clinically significant mu-opioid receptor (MOR) agonists (such as pethidine/meperidine) and monoamine transporter inhibitors[2][3].

In in vitro cell culture models, this compound and its derivatives are frequently utilized in receptor binding assays, neurotransmitter reuptake inhibition screens, and as foundational precursors for developing peripherally acting mu-opioid receptor antagonists (PAMORAs)[4]. Establishing a standardized, self-validating protocol for its preparation is critical to ensuring reproducible cellular responses and preventing artifactual data caused by compound degradation or solvent toxicity.

Physicochemical Properties & Causality in Solvent Selection

To maintain scientific integrity, researchers must align their experimental workflows with the physicochemical behavior of the compound[5].

Table 1: Physicochemical Properties

Property Value
Chemical Formula C₁₃H₁₇NO₂ • HCl
Molecular Weight 255.74 g/mol
Salt Form Hydrochloride (HCl)

| Primary Solvents | DMSO (≥50 mM), Water (≥50 mM) |

The Causality of Solvent Choice (Expertise & Experience): Although the hydrochloride salt confers excellent aqueous solubility, dissolving the compound directly in water or cell culture media for long-term storage is strongly discouraged. In aqueous environments—especially at physiological pH (7.2–7.4)—the methyl ester bond is highly susceptible to slow hydrolysis, which degrades the compound into the pharmacologically altered 4-phenylpiperidine-4-carboxylic acid.

By reconstituting the lyophilized powder in anhydrous Dimethyl Sulfoxide (DMSO), the aprotic environment protects the ester linkage from nucleophilic attack by water. Furthermore, DMSO acts as a cryoprotectant and bacteriostatic agent, ensuring the stock solution remains sterile and chemically stable during prolonged storage at -20°C.

Experimental Protocol: Stock Solution Preparation

The following step-by-step methodology outlines the preparation of a sterile 10 mM or 50 mM stock solution.

Step 1: Quantitative Calculation

Determine the mass required based on your desired volume and concentration.

Table 2: Reconstitution Matrix (MW = 255.74 g/mol )

Target Concentration Volume of DMSO Mass of Compound Required
10 mM 1.0 mL 2.56 mg
10 mM 5.0 mL 12.79 mg
50 mM 1.0 mL 12.79 mg

| 50 mM | 5.0 mL | 63.94 mg |

Step 2: Reconstitution
  • Equilibration: Allow the sealed vial of lyophilized powder to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes ambient moisture to condense on the powder, introducing water that will initiate ester hydrolysis once dissolved.

  • Weighing: Weigh the precise mass using an analytical balance (d = 0.01 mg).

  • Transfer: Move the powder to a sterile, amber glass vial or a low-bind microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Mixing: Vortex gently for 30–60 seconds until the solution is completely clear and homogeneous.

Step 3: Sterilization (Critical Step)
  • Draw the solution into a sterile, solvent-resistant polypropylene syringe.

  • Filter the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality & Warning: Do not use Cellulose Acetate (CA) or Polyethersulfone (PES) filters. DMSO is an aggressive solvent that will dissolve these membranes, releasing cytotoxic polymers directly into your stock solution and ruining the cell culture.

Step 4: Aliquoting and Cryostorage
  • Aliquot the filtered stock into single-use volumes (e.g., 50 µL or 100 µL) in sterile cryovials. Causality: Aliquoting prevents repeated freeze-thaw cycles. Each freeze-thaw cycle introduces atmospheric moisture into the hygroscopic DMSO, progressively degrading the compound.

  • Store aliquots at -20°C (short-term, <3 months) or -80°C (long-term, >3 months). Protect from light.

Step 5: Working Dilution for Cell Culture
  • Thaw a single aliquot at room temperature immediately before use.

  • Dilute the stock directly into pre-warmed cell culture media. Causality: To prevent DMSO-induced cytotoxicity and osmotic shock to the cells, the final concentration of DMSO in the cell culture well must not exceed 0.1% (v/v) . For example, diluting a 10 mM stock by 1:1000 yields a 10 µM working concentration while maintaining a safe 0.1% DMSO level.

Visualizations

Workflow A 1. Weighing (Equilibrate to RT) B 2. Reconstitution (Anhydrous DMSO) A->B C 3. Sterilization (0.22 µm PTFE Filter) B->C D 4. Aliquoting (Single-use vials) C->D E 5. Cryostorage (-20°C to -80°C) D->E F 6. Working Dilution (<0.1% Final DMSO) E->F

Figure 1: Step-by-step workflow for the preparation, sterilization, and storage of the stock solution.

Pathway Ligand Methyl 4-phenylpiperidine-4-carboxylate (Phenylpiperidine Scaffold) Receptor Target Receptors (e.g., Mu-Opioid Receptor) Ligand->Receptor Ligand Binding GProtein Gi/o Protein Activation Receptor->GProtein Signal Transduction Effector1 Adenylyl Cyclase Inhibition (↓ cAMP Levels) GProtein->Effector1 Effector2 Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) GProtein->Effector2 Outcome Cellular Response (e.g., Target Validation / Analgesia) Effector1->Outcome Effector2->Outcome

Figure 2: General pharmacological pathway of phenylpiperidine derivatives via MOR activation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3019446, Methyl 4-phenylpiperidine-4-carboxylate hydrochloride. Retrieved from:[Link]

  • Pathan, H., & Williams, J. (2012). Basic opioid pharmacology: an update. British Journal of Pain, 6(1), 11-16. Retrieved from:[Link]

  • Jiao, X., et al. (2009). Discovery of the First Small-Molecule Opioid Pan Antagonist with Nanomolar Affinity at Mu, Delta, Kappa, and Nociceptin Opioid Receptors. Journal of Medicinal Chemistry. Retrieved from:[Link]

  • Wikipedia Contributors. Peripherally acting μ-opioid receptor antagonist. Wikipedia, The Free Encyclopedia. Retrieved from:[Link]

  • Wikipedia Contributors. Pethidine. Wikipedia, The Free Encyclopedia. Retrieved from:[Link]

Sources

Application

hplc method development for methyl 4-phenylpiperidine-4-carboxylate

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for Methyl 4-Phenylpiperidine-4-carboxylate Abstract This document provides a comprehensive guide for the development and validat...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for Methyl 4-Phenylpiperidine-4-carboxylate

Abstract

This document provides a comprehensive guide for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of methyl 4-phenylpiperidine-4-carboxylate. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity and stability critical for drug quality. This guide follows a systematic approach, beginning with an analysis of the analyte's physicochemical properties to establish a logical starting point for method development. It details protocols for method optimization, forced degradation studies to ensure specificity, and full validation according to the International Council for Harmonisation (ICH) guidelines.

Introduction

Methyl 4-phenylpiperidine-4-carboxylate is a crucial building block in medicinal chemistry, often serving as a precursor in the synthesis of opioid analgesics and other centrally acting agents. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential for its quantification and impurity profiling in quality control and stability testing environments.

Reversed-phase HPLC is the predominant analytical technique for pharmaceutical analysis due to its high selectivity, sensitivity, and broad applicability. This application note details a systematic workflow for developing a stability-indicating HPLC method, which can accurately measure the analyte in the presence of its potential degradation products.

Analyte Characterization: The Scientific Foundation

A successful method development strategy begins with understanding the physicochemical properties of the analyte. These properties dictate the initial choice of column, mobile phase, and detection parameters.

Table 1: Physicochemical Properties of Methyl 4-Phenylpiperidine-4-carboxylate

PropertyValueImplication for HPLC Method DevelopmentSource
Molecular Formula C₁₃H₁₇NO₂-[1]
Molecular Weight 219.28 g/mol -[1]
Structure The phenyl group is a strong chromophore, suggesting good UV detection. The piperidine ring and ester group provide polarity.-
logP (Octanol/Water) 1.6 - 2.14A moderately non-polar compound, making it an ideal candidate for reversed-phase chromatography on a C18 or C8 stationary phase.[1],[2]
pKa (Basic) ~8.17The piperidine nitrogen is basic. To ensure a single ionic form and avoid peak tailing, the mobile phase pH should be adjusted to be at least 2 units away from the pKa (i.e., pH < 6 or pH > 10).[3][2]

Based on this profile, a reversed-phase HPLC method using a C18 column with a UV detector is the most logical starting point. The mobile phase pH must be controlled to ensure chromatographic reproducibility.

Method Development Workflow

The development process is a systematic progression from initial screening to a fully validated, robust method. This workflow ensures that all critical parameters are evaluated and optimized.

HPLC_Method_Development_Workflow Analyte 1. Analyte Characterization (pKa, logP, UV Spectra) Initial_Conditions 2. Initial Conditions Selection - Column: C18 - Mobile Phase: ACN/H₂O - Detector: DAD/UV Analyte->Initial_Conditions Guides Choices Scouting 3. Scouting Gradient Run (e.g., 5-95% ACN) Initial_Conditions->Scouting Execute Optimization 4. Method Optimization - Isocratic vs. Gradient - Mobile Phase pH & Composition - Flow Rate & Temperature Scouting->Optimization Interpret & Refine Forced_Deg 5. Forced Degradation (Specificity Assessment) Optimization->Forced_Deg Test Specificity Forced_Deg->Optimization Re-optimize if needed Validation 6. Method Validation (ICH Q2) - Linearity, Accuracy, Precision - LOD/LOQ, Robustness Forced_Deg->Validation Confirm Suitability Final_Method 7. Final Validated Method Validation->Final_Method Establish

Caption: Workflow for HPLC Method Development.

Materials and Instrumentation

  • HPLC System: An Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Chemicals:

    • Methyl 4-phenylpiperidine-4-carboxylate reference standard.

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade or Milli-Q.

    • Phosphoric acid (H₃PO₄), analytical grade.

    • Sodium hydroxide (NaOH), analytical grade.

    • Hydrochloric acid (HCl), analytical grade.

    • Hydrogen peroxide (H₂O₂), 30%.

Experimental Protocols

Protocol 1: Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare 0.1% v/v phosphoric acid in water. For a 1 L solution, add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly. The resulting pH should be approximately 2.1, which is well below the analyte's pKa, ensuring it is in a single, protonated state.[3]

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of methyl 4-phenylpiperidine-4-carboxylate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Protocol 2: Wavelength Determination
  • Inject the Working Standard Solution (100 µg/mL) into the HPLC system.

  • Use the DAD to acquire the UV spectrum of the analyte peak as it elutes.

  • Determine the wavelength of maximum absorbance (λmax). For methyl 4-phenylpiperidine-4-carboxylate, the phenyl chromophore typically yields a λmax around 210-220 nm. For this method, a wavelength of 215 nm is selected for monitoring.

Protocol 3: Initial Scouting Gradient Run

The purpose of a scouting gradient is to determine the approximate retention time of the analyte and to get a first look at any potential impurities.[4]

Table 2: Scouting Gradient HPLC Conditions

ParameterCondition
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% H₃PO₄ in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection 215 nm
Gradient Program 0-1 min: 5% B; 1-15 min: 5% to 95% B; 15-17 min: 95% B; 17-17.1 min: 95% to 5% B; 17.1-20 min: 5% B
Protocol 4: Method Optimization

Based on the scouting run, the method is optimized to achieve a symmetric peak (tailing factor < 1.5), adequate retention (k' between 2 and 10), and a reasonable run time. For this analyte, an isocratic method provides sufficient resolution and is often more robust than a gradient method.

After several optimization runs adjusting the percentage of acetonitrile, the following isocratic conditions were found to be optimal.

Table 3: Final Optimized Isocratic HPLC Conditions

ParameterCondition
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase 0.1% H₃PO₄ in Water : Acetonitrile (65:35 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection 215 nm
Run Time 10 minutes
Protocol 5: Forced Degradation Studies

Forced degradation (stress testing) is essential to demonstrate the specificity and stability-indicating nature of the method. The goal is to achieve 5-20% degradation of the active ingredient.[5]

  • Sample Preparation: Prepare separate solutions of methyl 4-phenylpiperidine-4-carboxylate at 1000 µg/mL in the diluent for each stress condition.

  • Acid Hydrolysis: Add 1 mL of 1N HCl to 1 mL of the sample solution. Heat at 60°C for 4 hours. Cool and neutralize with 1N NaOH. Dilute to a final concentration of 100 µg/mL with diluent.

  • Base Hydrolysis: Add 1 mL of 1N NaOH to 1 mL of the sample solution. Keep at room temperature for 2 hours. Cool and neutralize with 1N HCl. Dilute to a final concentration of 100 µg/mL with diluent.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of the sample solution. Keep at room temperature for 6 hours. Dilute to a final concentration of 100 µg/mL with diluent.

  • Thermal Degradation: Expose the solid powder to 105°C in a hot air oven for 24 hours. Dissolve the stressed powder to prepare a 100 µg/mL solution.

  • Photolytic Degradation: Expose the sample solution (1000 µg/mL) to UV light (254 nm) for 24 hours. Dilute to a final concentration of 100 µg/mL with diluent.

  • Analysis: Inject the unstressed sample and all stressed samples into the HPLC system using the optimized method. The peak purity of the analyte should be assessed using a DAD to ensure it is spectrally pure and that all degradation products are well-resolved.

Method Validation Protocol (ICH Q2(R1))

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[6][7]

Table 4: Summary of Validation Parameters and Acceptance Criteria

ParameterProtocolAcceptance Criteria
Specificity Analyze blank, standard, and forced degradation samples. Evaluate peak purity.No interference at the analyte's retention time. Peak purity index > 0.999. All degradants resolved (Resolution > 1.5).
Linearity Prepare and inject solutions at five concentrations (e.g., 50, 75, 100, 125, 150 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy (% Recovery) Analyze samples at three concentrations (80%, 100%, 120% of the nominal concentration) in triplicate by spiking a placebo matrix.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Analyze six replicate preparations of the standard solution (100 µg/mL) on the same day.Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate) Repeat the repeatability test on a different day with a different analyst or instrument.RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the concentration that yields a signal-to-noise ratio of approximately 10.RSD at this concentration ≤ 10%.
Limit of Detection (LOD) Determine the concentration that yields a signal-to-noise ratio of approximately 3.-
Robustness Deliberately vary method parameters (Flow Rate ±0.1 mL/min, Column Temp ±2°C, Mobile Phase Organic Content ±2%).System suitability parameters (tailing factor, theoretical plates) remain within acceptable limits. RSD of results ≤ 2.0%.

Conclusion

The RP-HPLC method detailed in this application note is simple, precise, accurate, and specific for the quantification of methyl 4-phenylpiperidine-4-carboxylate. The forced degradation studies confirmed its stability-indicating nature, demonstrating its suitability for routine quality control analysis and for monitoring the stability of the compound under various storage conditions. The comprehensive validation protocol ensures that the method adheres to regulatory expectations and provides trustworthy results for drug development professionals.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). International Labmate. Retrieved from [Link]

  • Methyl 4-[phenyl(propanoyl)amino]piperidine-4-carboxylate Properties. (2025). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Patil, S. S., & Dhabale, P. N. (2010). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal of Scientific Development and Research. Retrieved from [Link]

  • Methyl 4-phenylpiperidine-4-carboxylate. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Rajmane, A. D., & Shinde, K. P. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Gouda, A. A., et al. (2012). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Journal of Young Pharmacists. Retrieved from [Link]

  • Patel, D., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Retrieved from [Link]

  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC International - Chromatography Online. Retrieved from [Link]

  • Akram, N. M. D., et al. (2020). Method development and validation of a reversed phase HPLC method for determination of Anastrazole and Temozolomide in pharmaceutical dosage form. AIP Publishing. Retrieved from [Link]

  • methyl 4-phenylpiperidine-4-carboxylate hydrochloride — Chemical Substance Information. (n.d.). Chemical Safety. Retrieved from [Link]

  • Ich guidelines for validation final. (2017). Slideshare. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026). BioProcess International. Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency. Retrieved from [Link]

  • Khushbu, A. T., et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved from [Link]

  • Gupta, A., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Retrieved from [Link]

  • Force Degradation for Pharmaceuticals: A Review. (2023). International Journal of Scientific Development and Research. Retrieved from [Link]

  • Separation of Ethyl 4-hydroxy-4-phenylpiperidine-1-carboxylate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • de Oliveira, M. A. L., et al. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. Retrieved from [Link]

  • Lane, J. (2024). HPLC Method Development: From Beginner to Expert Part 2. Agilent. Retrieved from [Link]

  • Park, J.-Y., et al. (2010). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans. ResearchGate. Retrieved from [Link]

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Method

nmr spectra analysis of methyl 4-phenylpiperidine-4-carboxylate hydrochloride

Application Note: Comprehensive NMR Spectral Analysis of Methyl 4-phenylpiperidine-4-carboxylate Hydrochloride Executive Summary Methyl 4-phenylpiperidine-4-carboxylate hydrochloride is a highly functionalized heterocycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive NMR Spectral Analysis of Methyl 4-phenylpiperidine-4-carboxylate Hydrochloride

Executive Summary

Methyl 4-phenylpiperidine-4-carboxylate hydrochloride is a highly functionalized heterocyclic building block and a critical intermediate in the synthesis of phenylpiperidine-class analgesics and Kv1.3 channel blockers[1]. Structurally related to the well-known opioid pethidine (meperidine)[2], this des-methyl analog presents unique analytical challenges due to its rigid conformational preferences and the presence of a quaternary stereocenter.

As a Senior Application Scientist, I have designed this protocol to move beyond a simple list of chemical shifts. This guide establishes a self-validating Nuclear Magnetic Resonance (NMR) workflow, explaining the thermodynamic and stereochemical causality behind the observed spectral phenomena to ensure robust structural elucidation and reference standard validation[3].

Thermodynamic Causality & Conformational Insights

Before acquiring spectral data, one must understand the physical state of the molecule in solution. The piperidine ring is not a flat hexagon; it adopts a highly structured chair conformation.

At C4, the ring is substituted with both a bulky phenyl group and a methyl ester. To minimize 1,3-diaxial steric clashes with the axial protons at C2 and C6, the phenyl group strongly prefers the equatorial position , forcing the methyl ester into the axial orientation. This thermodynamic lock renders the geminal protons on the piperidine ring (e.g., the two protons on C2) diastereotopic and magnetically inequivalent. Consequently, they will not appear as a single signal but will split into distinct axial and equatorial multiplets with complex coupling constants.

Self-Validating Experimental Protocols

Sample Preparation Methodology

The choice of solvent is the most critical variable in analyzing amine hydrochlorides.

  • Step 1 (Weighing): Accurately weigh 15–20 mg of the analyte.

  • Step 2 (Solvent Selection): Dissolve the sample in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).

    • Causality: DMSO-d6 is chosen over D2O because D2O induces rapid deuterium exchange with the piperidinium ( NH2+​ ) protons, erasing their signal. DMSO-d6 is a polar aprotic solvent that readily dissolves the HCl salt while preserving the NH2+​ protons for diagnostic observation.

  • Step 3 (Internal Standard): Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). This provides a sharp, zero-point calibration peak to self-validate the chemical shift axis.

  • Step 4 (Transfer): Transfer the homogeneous solution to a precision 5 mm NMR tube, ensuring no micro-bubbles are trapped, which would distort the magnetic field homogeneity.

NMR Acquisition Parameters
  • 1H NMR (400 MHz): Use a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 1.5 seconds. The spectral width should cover -1 to 14 ppm to capture the highly deshielded NH2+​ protons.

  • 13C NMR (100 MHz): Use a proton-decoupled sequence (zgpg30).

    • Causality: Set the D1 delay to an extended 3 to 5 seconds . Quaternary carbons (like C4) and carbonyl carbons lack directly attached protons, resulting in long longitudinal relaxation times ( T1​ ). A standard 1-second delay will cause these critical signals to disappear into the baseline noise.

  • 2D NMR (COSY, HSQC, HMBC): Acquire 2D spectra to cross-validate 1D assignments. HSQC will map protons directly to their host carbons, while HMBC will bridge the isolated spin systems (the phenyl ring, the ester, and the piperidine ring) by showing 2- and 3-bond couplings to the quaternary C4.

Structural Elucidation Workflow

To ensure absolute trustworthiness in the assignment, the data analysis must follow a logical, stepwise progression from 1D acquisition to 2D validation.

Structural_Elucidation Prep Sample Preparation (DMSO-d6, 0.03% TMS) Acq 1D NMR Acquisition (1H & 13C Spectra) Prep->Acq COSY COSY Analysis (Vicinal/Geminal Coupling) Acq->COSY HSQC HSQC Analysis (Direct C-H Mapping) Acq->HSQC HMBC HMBC Analysis (Quaternary C4 & Carbonyl) COSY->HMBC HSQC->HMBC Val Conformational Validation (Chair Geometry ID) HMBC->Val

Workflow for the complete NMR structural elucidation of piperidine derivatives.

Quantitative Data Presentation

The following tables summarize the validated 1H and 13C NMR assignments. The splitting patterns in the piperidine ring serve as internal proof of the locked chair conformation.

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz) & Causality
NH2+​ 9.25Broad singlet2HBroadened due to quadrupolar relaxation of N and slow exchange.
Ar-H (meta) 7.42Triplet2H J≈7.5 Hz (ortho coupling).
Ar-H (ortho) 7.38Doublet2H J≈7.5 Hz (ortho coupling).
Ar-H (para) 7.31Triplet1H J≈7.5 Hz (ortho coupling).
-OCH3 3.62Singlet3HSharp, isolated spin system.
H2eq / H6eq 3.40Multiplet2HDeshielded by adjacent N+ . Small equatorial-equatorial couplings.
H2ax / H6ax 2.95Multiplet2HShows large axial-axial coupling ( J≈11−13 Hz) with H3ax/H5ax.
H3eq / H5eq 2.70Multiplet2HSmall vicinal couplings to H2/H6.
H3ax / H5ax 2.20Multiplet2HLarge geminal coupling ( J≈13 Hz) and axial-axial coupling.
Table 2: 13C NMR Assignments (100 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)Carbon TypeDiagnostic Notes
C=O (Ester) 173.5QuaternaryHighly deshielded; requires extended D1 delay to observe.
Ar-C (ipso) 140.8QuaternaryValidated via HMBC cross-peaks from ortho protons.
Ar-C (meta) 128.7CHStandard aromatic region.
Ar-C (para) 127.4CHStandard aromatic region.
Ar-C (ortho) 126.2CHShielded relative to meta/para due to resonance effects.
-OCH3 52.6 CH3​ Characteristic methoxy ester shift.
C4 (Piperidine) 47.8QuaternaryThe structural anchor; correlates with all piperidine protons in HMBC.
C2 / C6 41.2 CH2​ Deshielded due to direct attachment to the electronegative N+ .
C3 / C5 31.5 CH2​ Upfield relative to C2/C6; adjacent to the quaternary C4.

Conclusion

The successful NMR analysis of methyl 4-phenylpiperidine-4-carboxylate hydrochloride relies heavily on understanding its physical chemistry. By utilizing DMSO-d6 to preserve the NH2+​ signal, extending the D1 delay to capture the crucial C4 and carbonyl carbons, and applying conformational logic to interpret the complex piperidine multiplets, researchers can achieve a self-validating, highly trustworthy structural assignment.

References

  • Structure-Activity Relationship Exploration of Kv1.3 Blockers Based on Diphenoxylate - PMC. National Institutes of Health (NIH). 1[1]

  • Meperidine: A Critical Review | Request PDF - ResearchGate. ResearchGate. 2[2]

  • LoGiCal® reference materials - are produced under the rigorous quality assurance standards of ISO Guide 34. Cloudfront.net. 3[3]

Sources

Application

Application Note: Advanced Synthetic Workflows Utilizing Methyl 4-phenylpiperidine-4-carboxylate HCl

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Structural Rationale Methyl 4-phenylpiperidine-4-carboxylate hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Structural Rationale

Methyl 4-phenylpiperidine-4-carboxylate hydrochloride (CAS: 83898-15-1) is a highly versatile pharmaceutical intermediate utilized extensively in the discovery and development of neuroleptics, monoamine transporter inhibitors, and opioid receptor modulators[1].

Unlike its N-methylated, ethyl ester counterpart (meperidine), this specific intermediate features two distinct, orthogonal reactive sites:

  • An unsubstituted secondary amine (piperidine nitrogen): Acts as a potent nucleophile for targeted N-alkylation or N-acylation.

  • A methyl ester group: Serves as an electrophilic center susceptible to controlled reduction, amidation, or hydrolysis[2].

The Causality of the Hydrochloride Salt: From a process chemistry standpoint, isolating this intermediate as an HCl salt is critical. Free secondary amines are prone to rapid oxidation and can absorb atmospheric CO₂ to form carbamates. The HCl salt ensures long-term thermodynamic stability, prevents premature ester hydrolysis, and allows for precise stoichiometric weighing during high-throughput library synthesis[3].

Physicochemical Profiling

Before initiating any synthetic workflow, understanding the physical parameters of the intermediate is necessary to predict solubility and partition coefficients during workup.

Table 1: Physicochemical Properties of Methyl 4-phenylpiperidine-4-carboxylate HCl

PropertyValueMechanistic Implication
Molecular Formula C₁₃H₁₈ClNO₂Requires stoichiometric base calculation for free-basing.
Molecular Weight 255.74 g/mol Standardizes molar equivalence in reaction setups.
TPSA 38.3 ŲIndicates excellent membrane permeability for downstream APIs.
H-Bond Donors 2 (Amine, HCl)Requires aprotic solvents (e.g., MeCN, DMF) post-free-basing.
H-Bond Acceptors 2 (Ester Oxygens)Can coordinate with Lewis acids (e.g., DIBAH, LiAlH₄).

Data sourced and verified from PubChem CID 3019446[1].

Synthetic Divergence & Workflows

The true value of this intermediate lies in its synthetic divergence. Depending on the target pharmacological profile, chemists can either functionalize the nitrogen to alter receptor binding affinity or reduce the ester to build novel pharmacophores (such as oxadiazoles or carboxaldehydes)[2].

SyntheticWorkflow A Methyl 4-phenylpiperidine- 4-carboxylate HCl B Free-Base Generation (Aq. Na2CO3 / DCM) A->B C Pathway A: N-Alkylation (R-X, K2CO3, MeCN) B->C D Pathway B: Ester Reduction (DIBAH, Toluene, -70°C) B->D E N-Substituted 4-Phenylpiperidines (Opioid/Transporter Ligands) C->E F 4-Phenylpiperidine-4-carboxaldehydes (Neuroleptic Precursors) D->F

Fig 1. Divergent synthetic workflows utilizing methyl 4-phenylpiperidine-4-carboxylate HCl.

Experimental Protocols: A Self-Validating System

To ensure a self-validating system, the following protocols integrate causality-driven steps and in-process controls (IPCs).

Protocol A: Free-Basing and Finkelstein-Assisted N-Alkylation

Objective: Synthesize N-substituted derivatives (e.g., N-phenethyl) to target GPCRs.

  • Free-Base Generation (Biphasic System):

    • Step: Dissolve 10.0 mmol (2.56 g) of the HCl salt in 20 mL of distilled water. Slowly add saturated aqueous Na₂CO₃ until the aqueous layer reaches pH 9.5.

    • Causality: Na₂CO₃ is a mild base. Using a stronger base like NaOH would risk premature saponification of the methyl ester into a carboxylic acid.

    • Extraction: Extract the aqueous phase with Dichloromethane (DCM) (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

  • N-Alkylation:

    • Step: Dissolve the resulting free base in 30 mL of anhydrous Acetonitrile (MeCN). Add 15.0 mmol of anhydrous K₂CO₃, 11.0 mmol of the target alkyl bromide, and 1.0 mmol of Potassium Iodide (KI).

    • Causality: The catalytic KI initiates a Finkelstein reaction, converting the alkyl bromide into a highly reactive alkyl iodide in situ, drastically lowering the activation energy for the nucleophilic attack by the piperidine nitrogen.

    • Validation: Heat to 80°C for 12 hours. Monitor via LC-MS. The disappearance of the m/z 220 [M+H]⁺ peak (free base) confirms reaction completion.

Table 2: Optimization of N-Alkylation Conditions

BaseSolventAdditiveTemp (°C)Yield (%)Mechanistic Note
Et₃NDCMNone4045Low temperature limits activation energy.
K₂CO₃MeCNNone8065Moderate yield; bromide is a slower leaving group.
K₂CO₃MeCNKI (0.1 eq)8092 Halide exchange accelerates nucleophilic substitution.
Cs₂CO₃DMFNone6088High solubility of Cs⁺ enhances base availability.
Protocol B: Cryogenic Ester Reduction to Carboxaldehyde

Objective: Convert the methyl ester to an aldehyde for subsequent reductive amination or oxadiazole formation[2].

  • Preparation: Dissolve 10.0 mmol of the free-based intermediate in 30 mL of anhydrous toluene.

  • Cryogenic Cooling: Purge the system with N₂ and cool the flask to -70°C using a dry ice/acetone bath.

    • Causality: Strict thermal control at -70°C is mandatory. At higher temperatures, the intermediate aldehyde will rapidly undergo a second reduction to form a primary alcohol (4-hydroxymethyl-4-phenylpiperidine).

  • Reduction: Dropwise addition of 20 mL of Diisobutylaluminum hydride (DIBAH, 1 M in toluene) over 30 minutes. Stir for 1.5 hours at -70°C.

  • Quenching & Workup: Destroy excess DIBAH by slowly adding 5 mL of methanol, followed by 50 mL of water at ambient temperature. Filter the resulting aluminum salts through a Celite pad to prevent emulsion formation. Extract and evaporate to yield the oily 4-carboxaldehyde intermediate[2].

Downstream Pharmacological Application

Derivatives synthesized from this intermediate frequently act as modulators of the μ-opioid receptor (MOR) or monoamine transporters. The 4-phenylpiperidine pharmacophore perfectly mimics the tyrosine residue of endogenous opioid peptides, anchoring the molecule deep within the GPCR binding pocket.

GPCRPathway Ligand 4-Phenylpiperidine API (Synthesized Ligand) Receptor μ-Opioid Receptor (GPCR) Ligand->Receptor Binding G_protein Gi/o Protein Activation Receptor->G_protein Conformational Change AC Adenylyl Cyclase (Inhibited) G_protein->AC α-subunit inhibition IonChannels K+ Efflux / Ca2+ Blockade G_protein->IonChannels βγ-subunit action cAMP ↓ cAMP Levels AC->cAMP Decreased Synthesis Response Analgesic/Neuromodulatory Effect cAMP->Response Reduced Excitability IonChannels->Response Hyperpolarization

Fig 2. Downstream Gi/o-coupled GPCR signaling pathway modulated by 4-phenylpiperidine APIs.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3019446, Methyl 4-phenylpiperidine-4-carboxylate hydrochloride." PubChem, [Link].

  • Bogeso, Klaus Peter. "4-Phenylpiperidine compounds and their preparation and use." European Patent Office, EP0285032A1, 5 Oct. 1988, .
  • Janssen, Paul A. J. "Lower alkyl esters of 1-cinnamyl-3-methyl-4-phenylpiperidine-4-carboxylic acid." United States Patent and Trademark Office, US3012030A, 5 Dec. 1961, .
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 545827, Methyl 4-phenylpiperidine-4-carboxylate." PubChem, [Link].

Sources

Method

Application Notes and Protocols for In Vivo Evaluation of Methyl 4-Phenylpiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the In Vivo Profile of a Versatile Phenylpiperidine Scaffold The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the In Vivo Profile of a Versatile Phenylpiperidine Scaffold

The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of centrally active agents, from analgesics to psychostimulants. Methyl 4-phenylpiperidine-4-carboxylate, as a key representative of this class, holds significant potential for modulating monoaminergic systems, particularly the dopamine transporter (DAT). Its structural similarity to compounds with known effects on locomotor activity, reinforcement, and extracellular dopamine levels necessitates a robust and multifaceted in vivo characterization.

These application notes provide a comprehensive guide for researchers to design and execute in vivo assays to elucidate the pharmacological profile of methyl 4-phenylpiperidine-4-carboxylate. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step, ensuring data integrity and reproducibility. We will explore three critical in vivo assays: the open field test for locomotor activity, intravenous self-administration for assessing reinforcing properties, and in vivo microdialysis for quantifying real-time changes in striatal dopamine.

I. Foundational Knowledge: Mechanism of Action and Experimental Rationale

Methyl 4-phenylpiperidine-4-carboxylate and its analogs are known to interact with the dopamine transporter (DAT), a key regulator of synaptic dopamine levels. By inhibiting dopamine reuptake, these compounds can elevate extracellular dopamine concentrations in brain regions associated with reward and motor control, such as the nucleus accumbens and striatum. This neurochemical action is hypothesized to be the primary driver of their behavioral effects.

The selection of the following in vivo assays is therefore logically grounded in this presumed mechanism:

  • Locomotor Activity: Increased dopamine in the striatum is strongly correlated with an increase in spontaneous locomotor activity. The open field test is a standard and sensitive method to quantify this effect.

  • Reinforcing Properties: The elevation of dopamine in the nucleus accumbens is a hallmark of reinforcing stimuli, including drugs of abuse. Intravenous self-administration is the gold-standard assay to determine if a compound has reinforcing effects and, therefore, potential for abuse.

  • Neurochemical Correlates: In vivo microdialysis allows for the direct measurement of extracellular dopamine levels in specific brain regions of awake, freely moving animals. This technique provides a direct link between the administration of methyl 4-phenylpiperidine-4-carboxylate and its effect on the neurochemical milieu of the brain.

Below is a conceptual workflow for the in vivo characterization of methyl 4-phenylpiperidine-4-carboxylate.

G cluster_0 Initial Characterization cluster_1 Behavioral Phenotyping cluster_2 Neurochemical Analysis Dose-Range Finding Dose-Range Finding Locomotor Activity Assay Locomotor Activity Assay Dose-Range Finding->Locomotor Activity Assay Inform Doses Pharmacokinetic Profiling Pharmacokinetic Profiling In Vivo Microdialysis In Vivo Microdialysis Pharmacokinetic Profiling->In Vivo Microdialysis Guide Sampling Times Drug Self-Administration Drug Self-Administration Locomotor Activity Assay->Drug Self-Administration Suggests Psychoactivity Drug Self-Administration->In Vivo Microdialysis Correlate with Reinforcement

Caption: A logical workflow for the in vivo evaluation of methyl 4-phenylpiperidine-4-carboxylate.

II. Pre-Clinical Formulation and Dosing Considerations

Prior to in vivo testing, careful consideration of the formulation and dosing is paramount for obtaining reliable and interpretable data.

Vehicle Selection: For many piperidine derivatives, a common and effective vehicle for parenteral administration is a sterile isotonic saline solution (0.9% NaCl). If solubility is a concern, a small percentage of a co-solvent such as ethanol or DMSO can be used, with the final concentration of the co-solvent kept to a minimum (typically <10%) to avoid confounding behavioral or physiological effects. It is crucial to always include a vehicle-only control group in all experiments.

Route of Administration:

  • Intraperitoneal (i.p.) injection: A common route for initial screening and locomotor activity studies due to its relative ease of administration.

  • Intravenous (i.v.) injection: Essential for self-administration studies to allow for rapid drug delivery contingent on the animal's response. This route requires surgical catheterization.

  • Subcutaneous (s.c.) injection: Can provide a slower absorption and longer duration of action compared to i.p. or i.v. routes.

Dose Selection: A dose-range finding study is a critical first step. Based on literature for structurally similar compounds like pethidine and methylphenidate, a starting dose range for locomotor activity could be between 0.5 and 10 mg/kg.[1][2][3] A dose-response curve should be generated to identify the optimal doses for subsequent, more complex assays.

Parameter Recommendation Rationale
Vehicle Sterile 0.9% Saline ± co-solvent (e.g., <10% Ethanol)Ensures isotonicity and minimizes vehicle-induced effects.
Route (Locomotor) Intraperitoneal (i.p.)Ease of administration for screening studies.
Route (Self-Admin) Intravenous (i.v.)Necessary for rapid, response-contingent drug delivery.
Route (Microdialysis) i.p. or s.c.To observe systemic effects on neurotransmitter levels.
Initial Dose Range 0.5 - 10 mg/kgBased on effective doses of analogous piperidine compounds.[1][2][3]

III. Protocol 1: Open Field Locomotor Activity Assay

This assay assesses the stimulant or sedative effects of methyl 4-phenylpiperidine-4-carboxylate by measuring the spontaneous locomotor activity of rodents in a novel environment.

Scientific Rationale: An increase in horizontal and vertical activity is often indicative of a psychostimulant effect, likely mediated by increased dopaminergic neurotransmission in the striatum. Conversely, a decrease in activity may suggest sedative properties.

Step-by-Step Protocol:
  • Apparatus: A square open-field arena (e.g., 40 x 40 x 40 cm for rats) made of a non-porous material for easy cleaning. The arena should be equipped with a grid of infrared beams or an overhead video tracking system to automatically record animal movement.

  • Acclimation: Allow animals (e.g., male Sprague-Dawley rats, 250-300g) to acclimate to the testing room for at least 60 minutes prior to the start of the experiment.

  • Habituation: Place each animal in the center of the open field arena and allow it to explore freely for a 30-minute habituation period. This minimizes the influence of novelty-induced hyperactivity on the drug's effects.

  • Administration: Following habituation, remove the animal from the arena and administer the test compound (methyl 4-phenylpiperidine-4-carboxylate at various doses) or vehicle via i.p. injection.

  • Testing: Immediately return the animal to the center of the arena and record its activity for 60-120 minutes.

  • Data Analysis: The primary outcome measures are:

    • Horizontal Activity: Total distance traveled (in cm).

    • Vertical Activity: Number of rearing events (beam breaks in the vertical plane).

    • Thigmotaxis: Time spent in the center of the arena versus the periphery. Anxiolytic compounds tend to increase time spent in the center.

Data Interpretation: A dose-dependent increase in horizontal and vertical activity compared to the vehicle control group would suggest a psychostimulant effect. It is important to analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the drug's effect.

IV. Protocol 2: Intravenous Drug Self-Administration

This protocol determines if methyl 4-phenylpiperidine-4-carboxylate has reinforcing properties, which is a predictor of its abuse potential.

Scientific Rationale: If an animal learns to perform a specific action (e.g., pressing a lever) to receive a drug infusion, the drug is considered to be a reinforcer. This operant conditioning paradigm is highly predictive of a drug's abuse liability in humans.

Step-by-Step Protocol:
  • Surgical Catheterization: Anesthetize rats and surgically implant a chronic indwelling catheter into the jugular vein. The catheter should be externalized on the back of the animal for easy access. Allow for a recovery period of at least 5-7 days.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, a drug infusion pump, and a swivel system to allow the animal to move freely while connected to the infusion line.

  • Acquisition Phase:

    • Place the rat in the operant chamber for daily 2-hour sessions.

    • A press on the "active" lever results in a brief i.v. infusion of methyl 4-phenylpiperidine-4-carboxylate, paired with a cue light and/or tone.

    • A press on the "inactive" lever has no programmed consequence but is recorded to assess non-specific motor activity.

    • Acquisition is typically considered stable when the animal shows a consistent pattern of responding on the active lever and minimal responding on the inactive lever over several consecutive days.

  • Dose-Response Curve: Once stable responding is established, the dose per infusion can be varied across sessions to determine the dose-response relationship for reinforcement.

  • Extinction and Reinstatement: To further assess the motivational properties, the drug can be withheld (extinction), leading to a decrease in lever pressing. Reinstatement of drug-seeking behavior can then be triggered by a priming injection of the drug or presentation of the drug-associated cues.

Data Analysis: The primary dependent variable is the number of infusions earned per session. A significantly higher number of presses on the active lever compared to the inactive lever indicates that the drug is acting as a reinforcer.

V. Protocol 3: In Vivo Microdialysis in the Striatum

This protocol allows for the direct measurement of extracellular dopamine and its metabolites in the striatum of awake rats following systemic administration of methyl 4-phenylpiperidine-4-carboxylate.

Scientific Rationale: By directly measuring dopamine levels, this technique can confirm the neurochemical mechanism underlying the behavioral effects observed in the locomotor and self-administration assays.

G cluster_0 Surgical Preparation cluster_1 Microdialysis Experiment cluster_2 Sample Analysis Stereotaxic Surgery Stereotaxic Surgery Guide Cannula Implantation Guide Cannula Implantation Stereotaxic Surgery->Guide Cannula Implantation Probe Insertion Probe Insertion Guide Cannula Implantation->Probe Insertion Perfusion & Equilibration Perfusion & Equilibration Probe Insertion->Perfusion & Equilibration Baseline Sampling Baseline Sampling Perfusion & Equilibration->Baseline Sampling Drug Administration Drug Administration Baseline Sampling->Drug Administration Post-Drug Sampling Post-Drug Sampling Drug Administration->Post-Drug Sampling HPLC-ECD Analysis HPLC-ECD Analysis Post-Drug Sampling->HPLC-ECD Analysis Data Quantification Data Quantification HPLC-ECD Analysis->Data Quantification

Caption: Workflow for an in vivo microdialysis experiment to measure dopamine levels.

Step-by-Step Protocol:
  • Stereotaxic Surgery: Anesthetize a rat and place it in a stereotaxic frame. Implant a guide cannula aimed at the striatum (coordinates relative to bregma: e.g., AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm). Secure the cannula to the skull with dental cement. Allow for a recovery period of at least 5-7 days.

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the striatum. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Equilibration and Baseline Collection: Allow the system to equilibrate for at least 2 hours. Then, collect several baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.

  • Drug Administration: Administer methyl 4-phenylpiperidine-4-carboxylate (i.p. or s.c.) at a pre-determined dose.

  • Post-Administration Sampling: Continue to collect dialysate samples for at least 2-3 hours after drug administration.

  • Sample Analysis: Analyze the dialysate samples for dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Express the post-drug dopamine levels as a percentage change from the average baseline concentration.

Data Interpretation: A significant increase in extracellular dopamine levels following the administration of methyl 4-phenylpiperidine-4-carboxylate would provide direct evidence of its action as a dopamine reuptake inhibitor. The time course of the dopamine increase can be correlated with the time course of the behavioral effects observed in the locomotor activity assay.

VI. Concluding Remarks and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vivo characterization of methyl 4-phenylpiperidine-4-carboxylate. By systematically evaluating its effects on locomotor activity, reinforcement, and striatal dopamine levels, researchers can build a comprehensive pharmacological profile of this compound.

Future studies could expand on this foundation by investigating:

  • The role of other monoamine systems (serotonin and norepinephrine) through microdialysis in different brain regions.

  • The potential for tolerance or sensitization with chronic administration.

  • The compound's efficacy in animal models of neuropsychiatric disorders, such as Parkinson's disease or ADHD, where dopamine dysfunction is a key pathological feature.

By adhering to these detailed and scientifically-grounded protocols, the research community can ensure the generation of high-quality, reproducible data, ultimately accelerating our understanding of the therapeutic potential and risks associated with methyl 4-phenylpiperidine-4-carboxylate and related compounds.

References

  • Gaytan, O., et al. (2013). Adult female rats' altered diurnal locomotor activity pattern following chronic methylphenidate treatment. Journal of Neural Transmission, 120(10), 1431–1439.
  • Martin, T. J., et al. (2007). Opioid self-administration in the nerve-injured rat: relevance of antiallodynic effects to drug consumption and effects of intrathecal analgesics. Anesthesiology, 106(2), 323-333.
  • Young, R., & Geyer, M. A. (1997).
  • Ricaurte, G. A., et al. (1991). 1-methyl-4-phenylpyridinium (MPP+) analogs: in vivo neurotoxicity and inhibition of striatal synaptosomal dopamine uptake. Journal of Pharmacology and Experimental Therapeutics, 259(3), 1184-1191.
  • Kalant, H. (2001). The pharmacology and toxicology of "ecstasy" (MDMA)
  • Zimmerman, D. M., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 57(7), 2970–2979.
  • Froimowitz, M., & Lash, L. L. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 25(10), 1169–1174.
  • Kalinin, S., et al. (2009). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 19(24), 7044–7046.
  • Gerasimova, E. I., et al. (1999). [Derivatives of 4-phenylpiperidine as substrates of rat brain monoamine oxidase]. Voprosy Meditsinskoi Khimii, 45(4), 321-327.
  • Al-Obaidi, A. H., et al. (2022). Simultaneous determination of pethidine pharmacokinetics in rats: The impact of tramadol coadministration. Iraqi Journal of Veterinary Sciences, 36(4), 1017-1022.
  • PubChem. (n.d.). Methyl 4-phenylpiperidine-4-carboxylate. Retrieved from [Link]

  • Greenblatt, D. J., et al. (2000). Pharmacokinetics, pharmacodynamics, and drug disposition.
  • Lin, L., et al. (2014). Chronopharmacodynamics and chronopharmacokinetics of pethidine in mice. PLoS One, 9(7), e102054.
  • Carbone, M. A., & Carbone, L. (2015). Clinical management of pain in rodents. ILAR Journal, 56(2), 223–242.
  • Fico, G., et al. (2024). Dopamine Pharmacodynamics: New Insights. International Journal of Molecular Sciences, 25(7), 3986.
  • Lee, H. J., & Kim, J. H. (2026). Pharmacokinetics and Drug Interactions. Pharmaceuticals, 19(1), 1.
  • Martin, T. J., & Eisenach, J. C. (2001). Chronic pain alters drug self-administration: implications for addiction and pain mechanisms. Pain, 92(1-2), 1-11.
  • Zhang, J. J., & Kong, Q. (2017).
  • BenchChem. (2025). In Vivo Therapeutic Potential of (4-Methylpiperidin-1-yl)acetic Acid Analogs: A Comparative Guide. Retrieved from a relevant BenchChem technical note URL.
  • ResearchGate. (n.d.). Pharmacokinetic of compound 4 in mice.
  • Mosher, K. I., et al. (2015). Changes in Neuronal Dopamine Homeostasis following 1-Methyl-4-phenylpyridinium (MPP+) Exposure. Journal of Biological Chemistry, 290(11), 7251–7264.
  • Newman, A. H., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3185.
  • ResearchGate. (n.d.). Effect of treatments on locomotor activity in rats treated with MB or sildenafil and DZ or FNZ.
  • Young, R., et al. (1991). Structure-neurotoxicity trends of analogues of 1-methyl-4-phenylpyridinium (MPP+), the cytotoxic metabolite of the dopaminergic neurotoxin MPTP. Chemical Research in Toxicology, 4(5), 571-577.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of Methyl 4-Phenylpiperidine-4-Carboxylate Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving formulation and analytical challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving formulation and analytical challenges. Methyl 4-phenylpiperidine-4-carboxylate hydrochloride is a critical intermediate in the synthesis of opioid analgesics. While hydrochloride salts of piperidine derivatives are inherently highly soluble in water[1], researchers often encounter unexpected precipitation, turbidity, or incomplete dissolution during buffer exchange or reaction workups.

This guide provides a mechanistic framework to diagnose and resolve these solubility issues, ensuring your experimental workflows remain robust and reproducible.

Diagnostic Workflow

G N1 Incomplete Dissolution or Precipitation N2 Measure Solution pH N1->N2 N3 pH > 7.0 (Free Base Formation) N2->N3 N4 pH < 4.0 (High Chloride?) N2->N4 N5 pH 4.0 - 6.0 (Optimal Range) N2->N5 N6 Titrate with 0.1M HCl to pH ~5.0 N3->N6 N7 Common Ion Effect (Cl⁻ suppresses Ksp) N4->N7 N9 Check for Ester Hydrolysis or Temp Drop N5->N9 N8 Dilute or use non-chloride buffer N7->N8

Diagnostic workflow for troubleshooting aqueous solubility of piperidine HCl salts.

Frequently Asked Questions (Mechanistic Causality)

Q1: My compound dissolves initially in water but immediately precipitates when I adjust the buffer to physiological pH (7.4). Why? A: This is a classic case of free-base precipitation . The piperidine nitrogen in methyl 4-phenylpiperidine-4-carboxylate has a pKa of approximately 8.5 to 8.7. As the pH of your aqueous solution approaches or exceeds this pKa, the highly water-soluble protonated ammonium salt is deprotonated, converting into the lipophilic free base[2]. Because the free base lacks the ionic charge required for robust dipole-dipole interactions with water, its solubility drops exponentially. To maintain solubility, the solution pH must be kept at least 2 units below the pKa (ideally pH 4.5–6.0).

Q2: I am trying to dissolve the API in 0.1 M HCl to ensure it stays protonated, but it won't dissolve completely. Isn't a lower pH better? A: While a lower pH ensures the compound remains protonated, dissolving a hydrochloride salt in a solution already rich in chloride ions (like 0.1 M HCl or concentrated NaCl brine) triggers the Common Ion Effect [3]. According to Le Chatelier's principle, the excess Cl⁻ ions in the solvent shift the solubility equilibrium ( Salt(s)​⇌Cation(aq)+​+Cl(aq)−​ ) to the left, drastically reducing the solubility product ( Ksp​ ) of the salt[4]. If you must use an acidic medium, switch to a non-chloride acid (e.g., dilute phosphoric or acetic acid) or reduce the HCl concentration to <0.01 M.

Q3: The solution becomes cloudy after sitting at room temperature for 48 hours, even though the pH is 5.0. Is the salt crashing out? A: If the pH and chloride concentrations are optimal, delayed turbidity often indicates chemical degradation rather than physical precipitation . The methyl ester group is susceptible to spontaneous hydrolysis in aqueous environments, forming 4-phenylpiperidine-4-carboxylic acid. This zwitterionic byproduct has a significantly different solubility profile and will precipitate over time. Always prepare solutions freshly and store them at 2–8°C to minimize hydrolysis.

Quantitative Solubility Parameters

Understanding the boundary conditions of your solvent system is critical. Below is a summary of how different parameters impact the solubility of methyl 4-phenylpiperidine-4-carboxylate hydrochloride.

ParameterConditionSolubility ImpactMechanistic Cause
pH > 7.5Severe Decrease (<1 mg/mL)Deprotonation of piperidine nitrogen; free base precipitation[2].
pH 4.0 - 6.0Optimal (>50 mg/mL)Complete protonation; high ionic hydration.
[Cl⁻] > 0.1 MModerate DecreaseCommon ion effect; exceeds Ksp​ limits[4].
Temperature < 10°CMild DecreaseEndothermic dissolution thermodynamics.

Self-Validating Experimental Protocols

To troubleshoot effectively, you must use protocols that confirm the root cause of the failure. Do not simply guess and adjust; use the following self-validating workflows.

Protocol 1: pH-Solubility Profiling and Free Base Recovery

Objective: Differentiate between free-base precipitation and genuine solvent saturation.

  • Sampling: Aliquot 5 mL of the turbid suspension into a clear glass scintillation vial.

  • Measurement: Measure the initial pH using a calibrated micro-probe.

  • Titration: Dropwise, add 0.1 M HCl while stirring at 300 rpm until the pH reaches exactly 5.0.

  • Self-Validation Check:

    • If the suspension clears completely within 2 minutes: The precipitate was definitively the unprotonated free base. Your previous buffer was too alkaline.

    • If turbidity persists: The solution is genuinely supersaturated, experiencing the common ion effect, or contains degraded insoluble byproducts. Proceed to step 5.

  • Analysis: Filter any remaining precipitate through a 0.22 µm PTFE syringe filter and analyze the retentate via HPLC-UV to check for ester hydrolysis (presence of 4-phenylpiperidine-4-carboxylic acid).

Protocol 2: Mitigating the Common Ion Effect in Buffer Preparation

Objective: Maximize solubility in physiological or acidic media without triggering Cl⁻ induced precipitation.

  • Weighing: Weigh the required mass of methyl 4-phenylpiperidine-4-carboxylate hydrochloride.

  • Initial Dissolution: Dissolve the API in 80% of the final target volume using strictly deionized water (18.2 MΩ·cm). Do not use PBS, saline, or HCl at this stage.

  • Self-Validation Check: Ensure complete optical clarity. The intrinsic pH should naturally drop to ~4.5–5.5 due to the salt's weak acidity. If it dissolves perfectly here but failed in your previous buffer, chloride suppression was your root cause[3].

  • Buffering: If buffering is required, use a non-chloride buffer system (e.g., 50 mM sodium acetate/acetic acid) to adjust the pH.

  • Volume Adjustment: Bring to the final volume. If isotonicity is required for biological assays, use mannitol or dextrose instead of NaCl to prevent common ion suppression.

References

  • [1] Meperidine | C15H21NO2 | CID 4058 - PubChem - NIH. National Institutes of Health. Available at: [Link]

  • [4] Common-ion effect. Wikipedia. Available at: [Link]

  • [2] pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed (NIH). Available at: [Link]

  • [3] Solubility and the Common Ion Effect: Chemistry Tutorial. The Physics Classroom. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for Methyl 4-phenylpiperidine-4-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the chromatographic analysis of methyl 4-phenylpiperidine-4-carboxylate. This guide is designed for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic analysis of methyl 4-phenylpiperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing High-Performance Liquid Chromatography (HPLC) methods for this compound. As a basic analyte, methyl 4-phenylpiperidine-4-carboxylate presents specific challenges, primarily related to peak shape and retention reproducibility. This document provides a series of frequently asked questions and troubleshooting workflows to address these issues systematically.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during the method development process for methyl 4-phenylpiperidine-4-carboxylate.

Q1: What is the primary cause of poor peak shape, especially tailing, for methyl 4-phenylpiperidine-4-carboxylate in reversed-phase HPLC?

A1: The most significant challenge in the analysis of basic compounds like methyl 4-phenylpiperidine-4-carboxylate is peak tailing.[1][2] This phenomenon is primarily caused by secondary interactions between the basic piperidine nitrogen of the analyte and residual acidic silanol groups (Si-OH) on the surface of traditional silica-based stationary phases.[3] At mid-range pH values (typically > 3.5), these silanol groups can deprotonate to become negatively charged (Si-O⁻), which then strongly interact with the positively charged (protonated) form of the basic analyte.[4][5] This secondary ion-exchange mechanism leads to a portion of the analyte molecules being retained longer than the bulk, resulting in an asymmetric or "tailing" peak.[3]

Q2: How does mobile phase pH influence the retention and peak shape of this compound?

A2: Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[6][7] For a basic analyte like methyl 4-phenylpiperidine-4-carboxylate, adjusting the pH has two key effects:

  • Analyte Ionization: The analyte's charge state is pH-dependent. At low pH, the piperidine nitrogen is fully protonated (positively charged). As the pH increases towards and above the analyte's pKa, it becomes deprotonated (neutral). The ionized form is more polar and thus less retained in reversed-phase chromatography, while the neutral form is more hydrophobic and more strongly retained.[6]

  • Stationary Phase Interactions: Lowering the mobile phase pH to approximately 2.5-3.0 suppresses the ionization of the surface silanol groups, keeping them in their neutral (Si-OH) form.[8][9] This minimizes the strong ionic interactions that cause peak tailing, leading to significantly improved peak symmetry.[3] Therefore, starting method development at a low pH is highly recommended for this compound.[10]

Q3: Is a buffer necessary for the mobile phase, and how do I choose the right one?

A3: Yes, using a buffer is critical for achieving reproducible results, especially when analyzing ionizable compounds. A buffer resists changes in pH, which can otherwise lead to shifting retention times.[11]

When selecting a buffer, consider the following:

  • pKa vs. pH: A buffer is most effective within +/- 1 pH unit of its pKa.[11][12] For this analyte, you will likely be working at a low pH (e.g., 2.5-3.5). Therefore, a buffer with a pKa in this range is ideal.

  • Concentration: A buffer concentration between 10-50 mM is generally sufficient.[12] Concentrations below 5 mM may not provide adequate buffering capacity, while very high concentrations increase the risk of precipitation when mixed with organic solvent.[11][12]

  • Detector Compatibility: If using Mass Spectrometry (MS), choose a volatile buffer like ammonium formate or ammonium acetate.[11] For UV detection, ensure the buffer has a low UV cutoff at your desired wavelength.[11][12] Phosphoric acid and its salts are common for UV-only applications.[10]

Q4: Which organic modifier, acetonitrile or methanol, is better for this analysis?

A4: Both acetonitrile (ACN) and methanol (MeOH) are common organic modifiers in reversed-phase HPLC. The choice can significantly affect selectivity.[5]

  • Acetonitrile generally has a lower viscosity (leading to lower backpressure) and is a weaker hydrogen bond acceptor.[13]

  • Methanol is a protic solvent capable of acting as both a hydrogen bond donor and acceptor.[5]

There is no universal "better" choice without experimental data. It is often beneficial to screen both solvents during method development. A change from ACN to MeOH can alter the elution order of the main compound and its impurities, potentially improving resolution where it was previously insufficient.

Section 2: Troubleshooting Guide for Mobile Phase Optimization

This section provides a structured, problem-solving approach to common issues encountered during the analysis of methyl 4-phenylpiperidine-4-carboxylate.

Issue: Severe Peak Tailing (USP Tailing Factor > 1.5)

Question: My chromatogram shows a severely tailing peak for the main analyte. What is the most effective way to improve the peak shape?

Answer: As established, severe peak tailing is the classic symptom of secondary silanol interactions. The most direct and effective solution is to adjust the mobile phase pH to suppress the ionization of the stationary phase's silanol groups.

Troubleshooting Workflow: Mitigating Peak Tailing

G start Initial Observation: Severe Peak Tailing (Tf > 1.5) step1 Step 1: Adjust Mobile Phase pH Lower pH to 2.5 - 3.0 using an acid (e.g., 0.1% Formic Acid or Phosphoric Acid) start->step1 check1 Is peak shape acceptable? (Tf < 1.2) step1->check1 step2 Step 2: Introduce a Buffer Prepare mobile phase with a buffer (e.g., 20 mM Potassium Phosphate) at the optimal pH to ensure reproducibility. check1->step2 Yes check2 Is peak shape still problematic? check1->check2 No end_good Optimized Method: Symmetrical Peak step2->end_good step3 Step 3: Consider Column Chemistry Switch to a modern, base-deactivated column (e.g., Type B silica, end-capped, or polar-embedded phase). check2->step3 Yes end_better Further Optimization: Consider competing base (TEA) or alternative organic modifier. check2->end_better No, but needs further refinement step3->end_good

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocol: Mobile Phase pH Adjustment
  • Baseline Preparation: Prepare an unbuffered mobile phase consisting of Acetonitrile and Water at a ratio that provides reasonable retention (e.g., 40:60 ACN:Water).

  • Acidification: To the aqueous portion of the mobile phase, add a small amount of acid. Good starting points are:

    • For LC-MS: 0.1% (v/v) Formic Acid (results in pH ≈ 2.7-2.8).[10][14]

    • For LC-UV: 0.1% (v/v) Orthophosphoric Acid (results in pH ≈ 2.0-2.1).[15]

  • System Equilibration: Flush the HPLC system and column thoroughly with the new, acidified mobile phase until the baseline is stable (typically 15-20 column volumes).

  • Analysis: Inject your sample of methyl 4-phenylpiperidine-4-carboxylate.

  • Evaluation: Compare the resulting peak shape to the one obtained without acid. The tailing factor should be significantly reduced. The table below illustrates the expected effect.

Mobile Phase pH Expected Tailing Factor (Tf) Primary Interaction Mechanism
7.0 (Unbuffered) > 2.0Strong secondary ionic interaction between protonated analyte and ionized silanols.
4.5 1.5 - 2.0Partial ionization of silanols leads to reduced but still significant tailing.[3]
2.5 < 1.2Silanol ionization is suppressed, minimizing secondary interactions and producing a symmetric peak.[3][8]
Table 1: Expected impact of mobile phase pH on the peak shape of methyl 4-phenylpiperidine-4-carboxylate.
Issue: Inconsistent Retention Times

Question: After finding a good pH, my retention times are still drifting between runs or on different days. What is the cause?

Answer: Drifting retention times for an ionizable analyte are a classic sign of an unbuffered or poorly buffered mobile phase.[11] Even if you set the pH with a strong acid, minor variations in the mobile phase preparation or CO₂ from the air can alter the pH enough to affect the analyte's ionization state, and thus its retention time.

Solution: Implement a Buffer

You must use a buffer to maintain a constant pH. Based on the optimal pH found in the previous step (e.g., pH 2.8), select an appropriate buffer.

Buffer pKa Useful pH Range UV Cutoff MS Compatible?
Phosphate (H₃PO₄) 2.11.1 - 3.1~210 nmNo
Formate (Formic Acid) 3.82.8 - 4.8~210 nmYes
Trifluoroacetic Acid (TFA) <2< 2.5~210 nmYes (can cause ion suppression)
Table 2: Common buffers and additives for low-pH reversed-phase HPLC.[5]

Protocol: Prepare the aqueous portion of your mobile phase by dissolving the chosen buffer salt (e.g., potassium phosphate monobasic) in HPLC-grade water to a concentration of 20 mM. Adjust the pH to your target value using the corresponding acid (e.g., phosphoric acid). Then, mix with your organic modifier. This will ensure a stable pH and reproducible retention times.

Issue: Mobile Phase Optimization Is Not Enough

Question: I have optimized the pH and am using a buffer, but my peak shape is still suboptimal, or I cannot resolve it from a key impurity. What are my next steps?

Answer: If pH and buffer optimization are insufficient, you can explore two advanced options: using a mobile phase additive or, more definitively, changing the column stationary phase.

Option 1: Use a Competing Base (Amine Additive)

Adding a small, basic amine like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 5-10 mM) can sometimes improve the peak shape of strongly basic compounds.[8] The TEA acts as a "competing base," preferentially interacting with the active silanol sites and effectively masking them from the analyte.[3]

  • Caveat: This approach is often considered a "fix" for older column technology. Amine additives can shorten column lifetime and may interfere with detection.[8] It is generally less preferred than using a modern, high-performance column.

Option 2: Select a Modern, High-Purity "Type B" Column

The most robust and reliable solution is to use an HPLC column specifically designed to minimize silanol interactions. Older "Type A" silica columns had high metal content and active silanols.[8] Modern columns are based on high-purity, "Type B" silica with low metal content and are often treated to reduce silanol activity.[3]

Consider these column types:

  • End-Capped Columns: The silica surface is chemically treated to convert most of the residual silanol groups into less interactive hydrophobic groups. This is a standard feature on most modern columns.

  • Base-Deactivated Columns: These are specifically marketed for the analysis of basic compounds and undergo rigorous testing to ensure minimal silanol activity.

  • Polar-Embedded or Hybrid Columns: These columns have polar groups embedded within the stationary phase or use an organic/inorganic hybrid silica particle. This helps to shield the analyte from the silica surface, further reducing tailing.

Switching to one of these columns will often provide a dramatic improvement in peak shape for methyl 4-phenylpiperidine-4-carboxylate, making the mobile phase optimization process much more straightforward.

Section 3: References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.

  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs.

  • How to Reduce Peak Tailing in HPLC? Phenomenex.

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.

  • Exploring the Role of pH in HPLC Separation. Moravek, Inc.

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC.

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC.

  • Technical Support Center: Quantitative Analysis of Piperidines. Benchchem.

  • HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. Sigma-Aldrich.

  • Technical Support Center: Resolving Peak Tailing in Chromatography of Piperidine Compounds. Benchchem.

  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate.

  • A Guide to HPLC and LC-MS Buffer Selection. Advanced Chromatography Technologies.

  • Your guide to select the buffer in HPLC development part 1. PharmaCores.

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials.

  • High-performance liquid chromatography (HPLC) method for (4-Methylpiperidin-1-yl)acetic acid. Benchchem.

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.

Sources

Troubleshooting

preventing degradation of methyl 4-phenylpiperidine-4-carboxylate hcl during lab storage

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with assay irreproducibility when working with piperidine carboxylate derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with assay irreproducibility when working with piperidine carboxylate derivatives. The root cause is almost always silent degradation during lab storage.

Methyl 4-phenylpiperidine-4-carboxylate HCl is a deceptively fragile molecule. While the hydrochloride salt stabilizes the tertiary amine against oxidation, it introduces intense hygroscopicity. When this salt absorbs atmospheric moisture, it creates a localized acidic microenvironment that aggressively catalyzes the hydrolysis of the methyl ester[1]. Furthermore, these compounds exhibit documented sensitivity to actinic light and require strict storage in light-resistant containers[2].

This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure the absolute integrity of your compound.

Core FAQs: Storage & Handling

Q: Why is my powder becoming clumpy, and why am I seeing a secondary peak in my HPLC chromatogram? A: Clumping is the primary physical indicator of moisture ingress. Because the HCl salt is hygroscopic, it pulls water from the air. This moisture initiates ester hydrolysis, cleaving the methyl group to form 4-phenylpiperidine-4-carboxylic acid. The secondary peak you are observing is almost certainly this free carboxylic acid degradant. Maintaining a strict anhydrous environment is critical to prevent this[3].

Q: Can I store my working stock solutions in methanol or ethanol at -20°C? A: No. Dissolving a methyl ester in a protic solvent like ethanol invites nucleophilic solvolysis (transesterification), converting your compound into ethyl 4-phenylpiperidine-4-carboxylate (a meperidine intermediate). Always use anhydrous, aprotic solvents like DMSO or Acetonitrile for long-term stock storage.

Q: Does the HCl salt form make the compound more stable than the free base? A: It is a trade-off. The protonated amine prevents rapid N-oxidation, but the salt's hygroscopicity accelerates hydrolysis if not properly desiccated. You must mitigate the moisture risk to benefit from the oxidative stability.

Troubleshooting Guide: Identifying & Preventing Degradation

Pathway A Methyl 4-phenylpiperidine- 4-carboxylate HCl B 4-phenylpiperidine- 4-carboxylic acid (Hydrolysis) A->B H2O (Moisture) Acidic microenvironment C Ethyl 4-phenylpiperidine- 4-carboxylate (Transesterification) A->C Ethanol (Improper Solvent) D N-Oxide / Radical Degradants (Photodegradation) A->D UV/Vis Light (hv)

Fig 1. Primary degradation pathways of methyl 4-phenylpiperidine-4-carboxylate HCl.

Issue 1: Ester Hydrolysis (Moisture/pH)
  • Symptom: Loss of potency in assays; emergence of a highly polar peak on reverse-phase HPLC.

  • Causality: The ester bond is susceptible to both acid- and base-catalyzed hydrolysis[1]. The hygroscopic nature of the HCl salt draws in water, lowering the local pH and driving the reaction forward.

  • Resolution: Store the solid API in a vacuum desiccator over anhydrous calcium sulfate (Drierite).

Issue 2: Photodegradation (Light Exposure)
  • Symptom: Discoloration of the powder (yellowing); multiple small, unpredictable peaks on LC-MS.

  • Causality: Piperidine derivatives are sensitive to light, which can trigger radical-mediated ring degradation or N-oxidation[2].

  • Resolution: Mandate the use of amber glass vials for both solid storage and stock solutions[4].

Quantitative Data: Degradation Kinetics & Shelf-Life

The following table summarizes the expected shelf-life of methyl 4-phenylpiperidine-4-carboxylate HCl under various laboratory conditions.

Storage ConditionSolventTemperatureLight ExposureEstimated Shelf-LifePrimary Degradation Mechanism
Solid Powder (Desiccated) N/A2-8°CAmber Vial (Protected)> 24 MonthsNone (Stable)
Solid Powder (Ambient) N/A25°CClear Vial (Exposed)< 3 MonthsPhotodegradation & Hydrolysis
Stock Solution Anhydrous DMSO-20°CProtected6-12 MonthsSlow Hydrolysis (if trace H₂O present)
Stock Solution Ethanol / Methanol4°CProtected< 2 WeeksTransesterification
Aqueous Buffer (pH 7.4) H₂O37°CExposed< 24 HoursRapid Ester Hydrolysis

Validated Experimental Protocols

To ensure absolute scientific integrity, every protocol must be a self-validating system —meaning the workflow inherently proves its own success before proceeding to the next step.

Workflow Step1 1. Receive Solid API (Hygroscopic HCl Salt) Step2 2. Transfer to Amber Glass (Blocks UV/Vis) Step1->Step2 Step3 3. Store in Vacuum Desiccator (Prevents Hydrolysis) Step2->Step3 Step4 4. Maintain at 2-8°C or -20°C (Reduces Kinetic Energy) Step3->Step4 Step5 5. Reconstitute in Anhydrous DMSO (Avoids Transesterification) Step4->Step5 Step6 6. Aliquot & Purge with Argon (Prevents Oxidation/Moisture) Step5->Step6

Fig 2. Optimized workflow for the handling and long-term storage of piperidine carboxylates.

Protocol A: Anhydrous Stock Solution Preparation (Self-Validating)

Objective: Prepare a 10 mM stock solution devoid of transesterification or hydrolysis risks.

  • Equilibration: Remove the desiccator containing the solid API from the 4°C fridge. Crucial Step: Allow it to sit at room temperature for 30 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.

  • Solvent Selection: Use strictly anhydrous Dimethyl Sulfoxide (DMSO) (≥99.9%, water ≤0.005%). Do not use alcohols.

  • Reconstitution: Dissolve the required mass of methyl 4-phenylpiperidine-4-carboxylate HCl in the anhydrous DMSO within an amber glass vial.

  • Aliquotting: Divide the stock into 50 µL single-use aliquots in amber microcentrifuge tubes to completely eliminate freeze-thaw cycles.

  • Inert Gas Purging: Gently blow a stream of Argon or dry Nitrogen gas over the headspace of each tube for 3 seconds before capping.

  • Self-Validation (T=0 Assay): Before freezing the batch, take one aliquot, dilute it in mobile phase, and run an immediate HPLC-UV assay. Confirm a single sharp peak at the expected retention time. This validates that the reconstitution process did not induce degradation.

  • Storage: Store the validated aliquots at -20°C.

Protocol B: HPLC-UV Stability Indicating Assay

Objective: Detect ester hydrolysis or transesterification prior to running critical biological assays.

  • Mobile Phase Setup:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Column: C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size).

  • Gradient: 5% to 95% Phase B over 5 minutes. Flow rate: 0.4 mL/min.

  • Detection: UV absorbance at 210 nm and 254 nm.

  • Analysis: The free carboxylic acid degradant (hydrolysis product) will elute earlier than the intact methyl ester due to increased polarity. Transesterification products (e.g., ethyl ester) will elute later due to increased lipophilicity. Reject any stock solution showing >2% area-under-the-curve (AUC) for these secondary peaks.

References

  • Spectrum Chemical. "SAFETY DATA SHEET - Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate hydrochloride." Spectrum Chemical Manufacturing Corp.2

  • National Center for Biotechnology Information. "Meperidine | C15H21NO2 | CID 4058 - PubChem." National Institutes of Health (NIH).4

  • Journal of the American Chemical Society. "The 'Neutral' Hydrolysis of Simple Carboxylic Esters in Water and the Rate Enhancements Produced by Acetylcholinesterase and Other Carboxylic Acid Esterases." ACS Publications.1

  • MDPI. "Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety." MDPI Open Access Journals.3

Sources

Optimization

Technical Support Center: Crystallization of Methyl 4-Phenylpiperidine-4-Carboxylate Hydrochloride

Welcome to the technical support center for the crystallization of methyl 4-phenylpiperidine-4-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of methyl 4-phenylpiperidine-4-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity crystalline material. Our focus is on understanding the fundamental principles of crystallization to diagnose and resolve common issues encountered in the laboratory and during scale-up.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems in a question-and-answer format, providing explanations and actionable protocols to enhance the purity and yield of your product.

Q1: My product is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What's causing this and how can I fix it?

A1: "Oiling out" is a common issue that occurs when the level of supersaturation is too high, forcing the solute out of the solution faster than it can organize into a crystal lattice. This can be triggered by rapid cooling, adding an anti-solvent too quickly, or using a solvent system where the compound has borderline solubility.

Underlying Causes & Corrective Actions:

  • Excessive Supersaturation: The driving force for crystallization is too strong, leading to uncontrolled precipitation.[1][2] The key is to maintain the solution in the metastable zone, where crystal growth is favored over spontaneous nucleation.

  • Inadequate Solvent System: The chosen solvent may not be optimal. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[3]

  • Presence of Impurities: Certain impurities can inhibit nucleation and crystal growth, promoting the formation of oils.

Troubleshooting Workflow:

  • Re-dissolve the Material: Gently warm the mixture until the oil or amorphous solid fully redissolves. If it doesn't dissolve, add a small amount of the primary (good) solvent.

  • Reduce Cooling Rate: Implement a slower, controlled cooling profile. Rapid cooling is a primary cause of oiling out.[4][5] A slower rate allows molecules sufficient time to orient themselves into a crystal lattice, leading to larger and purer crystals.[6][7]

  • Optimize Anti-Solvent Addition: If using an anti-solvent method, add the anti-solvent slowly to the stirred solution at a temperature where the product is still fully dissolved. This prevents localized high supersaturation.[8] Ensure good mixing to dissipate the anti-solvent.

  • Introduce Seed Crystals: Seeding is a powerful technique to control crystallization.[1] Adding a small quantity of high-purity crystals of the desired product provides a template for growth, bypassing the difficult step of primary nucleation and ensuring the correct polymorphic form crystallizes.

dot

Caption: Troubleshooting workflow for "oiling out".

Q2: I've successfully obtained crystals, but analytical data (HPLC, GC-MS) shows unacceptable levels of impurities. How can I improve the purity?

A2: Low purity indicates that impurities are being incorporated into the final product. This can happen in several ways: impurities can be trapped within the crystal lattice (solid solution), crystallize separately, or adhere to the crystal surface.[8][9]

Strategies for Purity Enhancement:

  • Recrystallization: This is the most common technique for purifying solid compounds.[2][10] The crude, impure product is dissolved in a minimum amount of a suitable hot solvent, and then allowed to cool slowly. The desired compound crystallizes out, leaving a higher concentration of impurities in the mother liquor.

  • Slowing Down Crystal Growth: Purity is often inversely proportional to the rate of crystal growth. A slower cooling rate provides more time for impurity molecules to diffuse away from the growing crystal face, preventing their incorporation.[7] Fast cooling can trap impurities within the crystal.[7]

  • Effective Washing: Once the crystals are filtered, washing them with a small amount of cold solvent is crucial. The wash solvent should be one in which the product is sparingly soluble but the impurities are more soluble. This removes residual mother liquor, which is rich in impurities, from the crystal surface.

  • Solvent System Selection: The choice of solvent can significantly impact impurity rejection. Sometimes, changing the solvent or using a co-solvent system can alter the solubility of the impurities relative to the product, leading to better purification.

Protocol: Standard Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which methyl 4-phenylpiperidine-4-carboxylate hydrochloride has high solubility at high temperatures and low solubility at low temperatures. Common choices for hydrochloride salts include alcohols (ethanol, isopropanol) or mixtures with water or anti-solvents like ethyl acetate.[11][12]

  • Dissolution: Place the impure solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to reflux with stirring until all the solid dissolves. If necessary, add small portions of additional solvent to achieve complete dissolution.

  • Hot Filtration (Optional but Recommended): If there are insoluble impurities (e.g., dust, particulates), perform a hot filtration to remove them. This prevents them from acting as unwanted nucleation sites.

  • Cooling & Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To encourage larger crystal growth, insulate the flask. Once at room temperature, you may place it in an ice bath or refrigerator to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Q3: My crystallization process has a very low yield. What steps can I take to improve it?

A3: Low yield can result from several factors, including high product solubility in the final mother liquor, premature crystallization during transfers, or insufficient cooling.

Optimizing for Yield:

  • Solvent/Anti-Solvent Ratio: If using an anti-solvent, the final ratio is critical. Too much anti-solvent can cause the impurities to precipitate, while too little will leave a significant amount of product in the solution. This ratio should be carefully optimized.

  • Final Crystallization Temperature: Ensure the solution is cooled to a sufficiently low temperature for an adequate amount of time (maturation) to maximize the amount of product that crystallizes out of the solution.

  • pH Adjustment: The solubility of amine hydrochlorides can be highly dependent on pH.[8][13] Ensure the pH is optimized for minimal solubility. For a hydrochloride salt, this typically means maintaining an acidic pH to keep the amine protonated.

  • Minimize Transfers: Each transfer of the solution or crystal slurry can result in material loss. Plan your process to minimize these steps.

  • Washing Volume: While washing is critical for purity, using an excessive volume of wash solvent or a solvent that is too warm will dissolve some of your product, reducing the yield. Use a minimal amount of ice-cold wash solvent.

Problem Potential Cause Recommended Action
Oiling OutSupersaturation too high; rapid coolingReduce cooling rate; use seed crystals; add anti-solvent more slowly.
Low PurityImpurities trapped in lattice; surface contaminationPerform recrystallization; slow down crystal growth rate; ensure efficient washing.
Low YieldHigh solubility in mother liquor; insufficient coolingOptimize solvent/anti-solvent ratio; lower final temperature; check pH.
Inconsistent CrystalsUncontrolled nucleation; polymorphismUse seed crystals; standardize cooling profile; screen different solvents.[1]

Table 1. Troubleshooting Summary for Crystallization.

Frequently Asked Questions (FAQs)

What are the likely impurities in methyl 4-phenylpiperidine-4-carboxylate hydrochloride?

Impurities can originate from starting materials, side reactions, or degradation. Common process-related impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • By-products: Compounds formed from side reactions, such as products of hydrolysis of the ester group (4-phenylpiperidine-4-carboxylic acid hydrochloride).[14]

  • Positional Isomers: If applicable from the synthetic route.

  • Residual Solvents: Solvents used in the synthesis or crystallization that remain in the final product.

How does pH influence the crystallization of this hydrochloride salt?

The pH of the solution is a critical parameter.[3][13][15] Methyl 4-phenylpiperidine-4-carboxylate contains a basic piperidine nitrogen.

  • Acidic pH: In the presence of hydrochloric acid, the piperidine nitrogen is protonated, forming the hydrochloride salt. This salt form generally has different solubility characteristics than the free base. Maintaining a sufficiently acidic pH is essential to ensure the compound remains in its salt form and to prevent it from converting to the potentially more soluble or oily free base.

  • Isoelectric Point: If the pH approaches the isoelectric point of the molecule, its solubility will be at a minimum, which is often the target for maximizing crystallization yield.[13]

How do I select the best solvent system?

Solvent selection is a crucial first step.[3] An ideal crystallization solvent should:

  • Completely dissolve the compound at a higher temperature.

  • Give low solubility for the compound at a lower temperature.

  • Either dissolve impurities very well at all temperatures or not at all.

  • Be chemically inert with the compound.

  • Be easily removed from the final product (i.e., have a relatively low boiling point).

For hydrochloride salts, polar protic solvents like ethanol, methanol, or isopropanol are good starting points.[10][12] Anti-solvents are typically less polar solvents in which the salt has very poor solubility, such as ethyl acetate, diethyl ether, or heptane.[8][16]

What analytical methods are suitable for determining the purity of my final product?

A combination of methods is often used to ensure the quality of the final product:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the main component and detecting related substance impurities.[17][18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for detecting and quantifying volatile impurities and residual solvents.[17][19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the desired compound and can identify major impurities.[19]

  • Differential Scanning Calorimetry (DSC): Can indicate purity by measuring the melting point and its range. A sharp melting point is often indicative of high purity. It is also used to identify different polymorphic forms.

Technique Primary Use Key Information Provided
HPLC Purity Assessment & QuantificationPercentage of main compound, detection and quantification of non-volatile impurities.[17]
GC-MS Volatile Impurity AnalysisIdentification and quantification of residual solvents and volatile by-products.[17][20]
NMR Structural ConfirmationVerification of chemical structure, identification of major by-products.[19]
DSC Thermal AnalysisMelting point, purity estimation, detection of different polymorphs.

Table 2. Analytical Techniques for Purity Assessment.

What is the scientific reason that a slower cooling rate produces purer crystals?

The process of crystallization involves two main steps: nucleation (the formation of initial crystal "seeds") and crystal growth.[1][21]

  • Crystal Growth: During growth, molecules of the desired compound deposit onto the surface of existing nuclei.

  • Impurity Incorporation: Impurity molecules present in the solution also collide with the crystal surface.

  • The Role of Time: With a slow cooling rate , the crystal grows slowly. This provides sufficient time for incorrectly incorporated impurity molecules to detach from the crystal lattice and diffuse back into the solution. The thermodynamically more stable state is a pure crystal, and slow cooling allows the system to approach this equilibrium.[7] Conversely, with rapid cooling , the crystal grows so quickly that impurities don't have time to escape and become trapped within the lattice, resulting in a less pure final product.[5][7]

dot

G cluster_0 Decision Point: Cooling Profile cluster_1 Process Path: Slow Cooling cluster_2 Process Path: Fast Cooling Start Hot, Saturated Solution Decision Desired Outcome? Start->Decision SlowCool Slow, Controlled Cooling (e.g., 5-10°C / hour) Decision->SlowCool High Purity, Large Crystals FastCool Rapid Cooling (e.g., Crash Cool in Ice Bath) Decision->FastCool Rapid Isolation, Small Crystals SlowResult Result: - High Purity (Impurities Excluded) - Larger, Well-defined Crystals - Fewer Nucleation Sites SlowCool->SlowResult FastResult Result: - Lower Purity (Impurities Trapped) - Smaller, Needle-like Crystals - Many Nucleation Sites FastCool->FastResult

Caption: Impact of cooling rate on crystal attributes.

References

  • Zhanghua Dryer. (2024, December 1). Key Factors Affecting the Efficiency of Crystallizers.
  • Reddit. (2020, March 16).
  • MilliporeSigma. 4-phenylpiperidine-4-carboxylic acid hydrochloride | 53484-76-7.
  • Pharmaceutical Technology. (2026, March 17). A Troubleshooting Guide for Topical Drug Manufacturing.
  • Stein, S. Cooling Rate and Crystal Size. Northwestern University.
  • BIA. (2022, December).
  • Chemical Substance Information.
  • PubChem. Methyl 4-phenylpiperidine-4-carboxylate hydrochloride | C13H18ClNO2 | CID 3019446.
  • Zhanghua Dryer. (2025, November 10). Troubleshooting Common Issues with Crystallizer Machines.
  • Biosynce. (2025, July 7). What are the detection methods for piperidine?
  • Scribd.
  • European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1.
  • PubMed.
  • Google Patents. CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent.
  • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • ChemicalBook.
  • Benchchem. A Comparative Guide to Analytical Methods for the Validation of 2-Ethylpiperidine Reaction Outcomes.
  • Google Patents.
  • IntechOpen. (2015, October 28).
  • ResearchGate. Recrystallization of Active Pharmaceutical Ingredients | Request PDF.
  • Benchchem.
  • Google Patents.
  • Benchchem. Addressing solubility issues of 4-phenylpiperidine hydrochloride in organic solvents.
  • Aidic. (2018, December 10).
  • Chemsrc. (2025, August 30). 1-methyl-4-phenylpiperidine-4-carboxylic acid,hydrochloride.
  • ResearchGate. (2026, February 28). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
  • PMC.
  • PMC. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients.
  • PubChem.
  • Chemical Review and Letters.
  • MilliporeSigma.
  • ACS Publications. (2005, August 4). Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals.
  • MDPI. (2023, July 5). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
  • ResearchGate. Effect of Specific Amino Acids on Controlling Crystal Pseudopolymorphism of L-Arginine Hydrochloride | Request PDF.
  • Physical Chemistry Research. (2023, November 19).
  • PMC. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin.
  • Benchchem. Navigating Industrial-Scale Synthesis of 2-Ethyl-4-methylpiperidine: A Technical Support Guide.
  • Sakuramill.
  • MIT Open Access Articles. (2022, February 4). Impurity incorporation in solution crystallization: diagnosis, prevention, and control.
  • NIST WebBook. 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester.
  • Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry.
  • Google Patents. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • MDPI. (2016, August 9). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.

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Troubleshooting

troubleshooting peak splitting in lc-ms for 4-phenylpiperidine-4-carboxylate

Welcome to the Technical Support Center for LC-MS Analysis . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for LC-MS Analysis . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Peak splitting in Liquid Chromatography-Mass Spectrometry (LC-MS) is rarely a random artifact; it is a deterministic outcome of thermodynamic, chemical, or fluidic imbalances in your chromatographic system.

This guide specifically addresses the chromatographic behavior of 4-phenylpiperidine-4-carboxylate (also known as meperidinic acid), a highly polar zwitterionic molecule.

Causality Analysis: Why Does 4-Phenylpiperidine-4-Carboxylate Split?

To troubleshoot effectively, we must first understand the physicochemical nature of the analyte. 4-phenylpiperidine-4-carboxylate contains a basic piperidine nitrogen (pKa ~9.16) and an acidic carboxylic acid group (pKa ~4.07)[1]. In RP-LC-MS, peak splitting for this specific molecule is driven by three primary mechanisms:

  • The Strong Solvent Effect (Injection Mismatch): Because the molecule is highly polar in its zwitterionic form, it requires a highly aqueous mobile phase to retain on a standard C18 column. If the sample is injected in a "strong" organic solvent (e.g., 100% Acetonitrile), the injection plug fails to mix instantaneously with the aqueous mobile phase[2][3]. A fraction of the analyte travels rapidly with the unmixed organic plug, while the rest partitions into the stationary phase, eluting as a split or "twin" peak[4][5].

  • Zwitterionic Equilibrium & pH Mismatch: Chromatographic retention requires the analyte to exist in a single, stable ionization state. If your mobile phase pH is near 4.0 (e.g., unadjusted ammonium formate), the carboxylic acid exists in a 50/50 equilibrium between its neutral and ionized states[1]. Furthermore, at pH > 4, unbonded residual silanols on the silica column surface begin to ionize, creating secondary cation-exchange interactions with the positively charged piperidine nitrogen. This mixed-mode retention causes severe tailing, fronting, or splitting[6][7].

  • Physical Column Voids: If the column inlet frit is blocked by particulates or a physical void has formed at the head of the column bed, the mobile phase flow path is physically divided. This causes every peak in the chromatogram to split identically[4][5].

Diagnostic Logic & Workflow

Use the following decision tree to isolate the root cause of the peak splitting before altering your LC-MS method.

TroubleshootingWorkflow Step1 Observe Peak Splitting in LC-MS Decision1 Are all chromatogram peaks split? Step1->Decision1 PathHardware Yes (All Peaks) Decision1->PathHardware PathChemistry No (Target Only) Decision1->PathChemistry HardwareRoot Hardware Issue: Column Void or Blocked Frit PathHardware->HardwareRoot Decision2 Is Injection Solvent Stronger than Mobile Phase? PathChemistry->Decision2 PathSolvent Yes Decision2->PathSolvent PathpH No Decision2->PathpH SolventRoot Strong Solvent Effect: Analyte partitioning in plug PathSolvent->SolventRoot Decision3 Is Mobile Phase pH Near pKa (4.0 or 9.1)? PathpH->Decision3 PathpHYes Yes Decision3->PathpHYes PathLoad No Decision3->PathLoad pHRoot Zwitterionic Equilibrium: Mixed-mode silanol interaction PathpHYes->pHRoot LoadRoot Column Overload: Reduce mass/volume PathLoad->LoadRoot

Logical workflow for diagnosing LC-MS peak splitting in 4-phenylpiperidine-4-carboxylate.

Self-Validating Experimental Protocols

Do not guess the cause of the failure. Execute these self-validating protocols to systematically prove or disprove each hypothesis.

Protocol A: The "Dilute-and-Shoot" Solvent Test

Purpose: To validate or eliminate the strong solvent effect as the root cause.

  • Baseline Setup: Prepare your standard sample in its original solvent (e.g., 100% Acetonitrile). Inject 5 µL and record the chromatogram.

  • Modification: Dilute the original sample 1:5 using your initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile).

  • Execution: Inject 5 µL of the newly diluted sample.

  • Self-Validation Check: If the split peak resolves into a single, symmetrical Gaussian peak, the root cause was injection solvent mismatch[4][6]. Permanent Fix: Always reconstitute or dilute samples in a solvent equal to or weaker than the starting mobile phase[2][3].

Protocol B: The 2-pH-Unit Rule Optimization

Purpose: To stabilize the ionization state of the zwitterion and eliminate secondary silanol interactions.

  • Low-pH Formulation: Prepare Mobile Phase A as 0.1% Formic Acid in Water (pH ~2.7). This is >1 pH unit below the carboxylic acid pKa (4.07), ensuring it is predominantly protonated (neutral), while the piperidine nitrogen remains protonated[1][7].

  • High-pH Formulation (Optional): If using a hybrid-silica or polymer column, prepare Mobile Phase A as 10 mM Ammonium Hydroxide (pH ~10.5). This ensures the piperidine is neutral and the carboxylic acid is ionized[8].

  • Execution: Run the sample using the newly formulated mobile phases.

  • Self-Validation Check: If peak splitting disappears at pH 2.7 or 10.5 but was present at pH 4.0, the splitting was caused by mixed-mode zwitterionic equilibrium[7].

Protocol C: Void Volume Verification

Purpose: To differentiate between method chemistry issues and hardware failure.

  • Execution: Inject a system suitability mix containing multiple well-retained, neutral compounds (e.g., alkylphenones or a standard LC-MS tuning mix).

  • Self-Validation Check: If every peak in the chromatogram is split or exhibits an identical shoulder, the column has a physical void or a blocked frit[4][5]. Permanent Fix: Reverse-flush the column (if permitted by the manufacturer) or replace the column and in-line filters[4][6].

Quantitative Data & Parameters

Table 1: Physicochemical Properties & Chromatographic Implications

Property Value Chromatographic Implication Ref
Carboxylic Acid pKa 4.07 Avoid mobile phase pH 3.0 – 5.0. Operating here causes partial ionization, leading to peak broadening or splitting. [1][8]
Piperidine Nitrogen pKa 9.16 Avoid mobile phase pH 8.0 – 10.0. Operating here causes partial ionization of the basic amine. [1][8]

| Polarity / LogP | Highly Polar | Requires high aqueous starting conditions (<5% organic); highly susceptible to strong solvent effects. |[2][3] |

Table 2: Troubleshooting Matrix for Peak Splitting

Observation Primary Suspect Immediate Action
Only target peak splits; early eluter Injection Solvent Mismatch Match sample solvent to initial mobile phase[3].
Target peak splits; pH is 4.0 Zwitterionic Equilibrium Adjust pH to <2.7 (Formic Acid) or >10.5 (NH4OH)[7].
Target peak fronts/splits; high conc. Column Overload Reduce injection volume or concentration by 50%[2][6].

| All peaks in chromatogram split | Column Void / Blocked Frit | Replace inlet frit, guard column, or analytical column[4][5]. |

Frequently Asked Questions (FAQs)

Q: Can I just decrease the injection volume to fix the strong solvent effect? A: Decreasing the injection volume can mitigate the strong solvent effect because a smaller organic plug diffuses more rapidly into the aqueous mobile phase[5][6]. However, for highly sensitive LC-MS/MS assays requiring larger injection volumes to meet Limits of Detection (LOD), diluting the sample in the mobile phase is mathematically and chromatographically superior[3].

Q: Why does my peak tailing get worse when I use a neutral pH mobile phase? A: At neutral pH (e.g., pH 7), the carboxylic acid is fully ionized (negative), and the piperidine is fully ionized (positive). Furthermore, unbonded silanols on the silica column surface (pKa 4-5) are also fully ionized[7]. The positively charged piperidine nitrogen undergoes strong secondary cation-exchange interactions with the negatively charged silanols, causing severe tailing and peak distortion[6][7].

Q: Is it safe to use high-pH mobile phases for LC-MS, and won't it kill my ESI+ signal? A: It is safe provided you use a column designed with high-pH tolerant hybrid silica or polymer particles[7][8]. Counterintuitively, high-pH mobile phases (e.g., using ammonium hydroxide or fluoroalcohols) often improve the retention and peak shape of basic compounds and do not suppress ionization in ESI+; in many cases, they actually enhance ESI+ detection sensitivity[9][10].

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Mu-Opioid Receptor Binding Affinity: Methyl vs. Ethyl 4-Phenylpiperidine-4-Carboxylate

A Technical Guide for Researchers in Pharmacology and Drug Development In the landscape of opioid research, the 4-phenylpiperidine-4-carboxylate scaffold represents a cornerstone for the development of analgesic compound...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

In the landscape of opioid research, the 4-phenylpiperidine-4-carboxylate scaffold represents a cornerstone for the development of analgesic compounds. A prominent example is Pethidine (also known as Meperidine), the ethyl ester of 1-methyl-4-phenylpiperidine-4-carboxylic acid, a synthetic opioid that has been in clinical use for decades.[1][2] A fundamental question in the structure-activity relationship (SAR) of this class of molecules is the influence of the ester substituent on receptor affinity. This guide provides a detailed comparison of the binding affinity of methyl 1-methyl-4-phenylpiperidine-4-carboxylate and its ethyl counterpart, ethyl 1-methyl-4-phenylpiperidine-4-carboxylate (Pethidine), for the mu-opioid receptor (MOR).

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis grounded in experimental data and established pharmacological principles. We will delve into a direct comparison of their binding affinities, provide a detailed experimental protocol for a competitive radioligand binding assay, and explore the underlying structure-activity relationships that govern their interaction with the mu-opioid receptor.

Comparative Binding Affinity at the Mu-Opioid Receptor

The primary determinant of a drug's potency at a specific receptor is its binding affinity, commonly expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.

CompoundStructureIUPAC NameCAS NumberMu-Opioid Receptor Binding Affinity (Ki)
Methyl 4-Phenylpiperidine-4-Carboxylate Chemical structure of Methyl 1-methyl-4-phenylpiperidine-4-carboxylatemethyl 1-methyl-4-phenylpiperidine-4-carboxylate28030-27-5> 100 nM (Estimated)
Ethyl 4-Phenylpiperidine-4-Carboxylate (Pethidine/Meperidine) Chemical structure of Ethyl 1-methyl-4-phenylpiperidine-4-carboxylateethyl 1-methyl-4-phenylpiperidine-4-carboxylate57-42-1> 100 nM[3]

Expertise & Experience: Unpacking the Structure-Activity Relationship (SAR)

The 4-phenylpiperidine scaffold is a classic pharmacophore for opioid receptor agonists. The key structural features contributing to its activity include:

  • The Phenyl Group: This group is essential for analgesic activity and is believed to interact with a hydrophobic pocket within the opioid receptor.

  • The Piperidine Ring: This provides the basic nitrogen atom, which is protonated at physiological pH and forms a crucial ionic interaction with an acidic residue (typically an aspartate) in the receptor binding site.

  • The N-Methyl Group: While not strictly necessary for binding, this group can influence potency and selectivity.

  • The 4-Carboxylate Ester Group: The size and nature of this group can modulate binding affinity and pharmacokinetic properties.

For the specific comparison between the methyl and ethyl esters, the difference lies in a single methylene unit (-CH2-). In the context of the mu-opioid receptor binding pocket, this minor increase in alkyl chain length is generally not expected to cause a dramatic shift in binding affinity. The ester moiety itself is thought to engage in hydrogen bonding or polar interactions within the receptor. The addition of a methylene group in the ethyl ester may slightly alter the positioning of the carbonyl oxygen or introduce subtle changes in lipophilicity, but these are unlikely to lead to a significant gain or loss of affinity. Studies on a range of meperidine analogues have shown that modifications at this position can influence activity, but often larger or more complex substituents are required to elicit substantial changes in binding.[4][5]

Trustworthiness: A Self-Validating Experimental Protocol

To empirically determine and compare the binding affinities of these two compounds, a competitive radioligand binding assay is the gold standard. The following protocol outlines a robust and self-validating method using the selective mu-opioid receptor agonist, [³H]DAMGO.

Experimental Protocol: Mu-Opioid Receptor Competitive Binding Assay

Objective: To determine the Ki of methyl and ethyl 4-phenylpiperidine-4-carboxylate for the mu-opioid receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human mu-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR cells).

  • Radioligand: [³H]DAMGO ([D-Ala², N-Me-Phe⁴, Gly-ol⁵]-enkephalin).

  • Test Compounds: Methyl 1-methyl-4-phenylpiperidine-4-carboxylate and Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate (Pethidine).

  • Non-specific Binding Control: Naloxone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • Filtration Apparatus.

  • Scintillation Counter.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes incubation Incubate Membranes with Radioligand and Test Compound prep_membranes->incubation prep_ligands Prepare Serial Dilutions of Test Compounds competition Competition (Membranes + [3H]DAMGO + Test Compound) prep_ligands->competition prep_radio Prepare [3H]DAMGO Solution total_binding Total Binding (Membranes + [3H]DAMGO) prep_radio->total_binding nsb Non-specific Binding (Membranes + [3H]DAMGO + Naloxone) prep_radio->nsb prep_radio->competition filtration Rapid Filtration (Separate Bound from Free) total_binding->filtration nsb->filtration competition->filtration washing Wash Filters filtration->washing scintillation Add Scintillation Cocktail & Count Radioactivity washing->scintillation calc_specific Calculate Specific Binding scintillation->calc_specific plot_curve Plot % Inhibition vs. [Test Compound] calc_specific->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells expressing the mu-opioid receptor to confluency.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 100-200 µg/mL.

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]DAMGO (at a concentration near its Kd, typically 1-2 nM), and 100 µL of the membrane suspension.

      • Non-specific Binding (NSB): 50 µL of a high concentration of naloxone (e.g., 10 µM), 50 µL of [³H]DAMGO, and 100 µL of the membrane suspension.

      • Competition: 50 µL of varying concentrations of the test compound (methyl or ethyl 4-phenylpiperidine-4-carboxylate, typically in a 10-point dilution series from 1 nM to 100 µM), 50 µL of [³H]DAMGO, and 100 µL of the membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add an appropriate scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Calculate Percent Inhibition: For each concentration of the test compound, calculate the percentage of specific binding that has been inhibited.

    • Determine IC50: Plot the percent inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the concentration of the test compound that inhibits 50% of the specific binding (the IC50 value).

    • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

      • [L] is the concentration of the radioligand ([³H]DAMGO).

      • Kd is the dissociation constant of the radioligand for the receptor.

Logical Relationships in Binding Affinity Determination

The following diagram illustrates the logical flow from experimental setup to the final determination of the binding affinity (Ki).

G cluster_inputs Experimental Inputs cluster_process Experimental Process cluster_outputs Primary & Derived Data Receptor Mu-Opioid Receptor (Cell Membranes) Assay Competitive Binding Assay Receptor->Assay Radioligand [3H]DAMGO Radioligand->Assay Test_Compound Methyl or Ethyl Ester Test_Compound->Assay NSB_Control Naloxone NSB_Control->Assay CPM Radioactivity (CPM) Assay->CPM IC50 IC50 Value CPM->IC50 Data Analysis Ki Ki Value IC50->Ki Cheng-Prusoff Equation

Caption: Logical flow from experimental inputs to Ki determination.

Conclusion

References

  • Synthesis and biological evaluation of meperidine analogues at monoamine transporters. Journal of Medicinal Chemistry, 48(7), 2449-2456. Available at: [Link]

  • Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). University of New Orleans Theses and Dissertations. Available at: [Link]

  • Synthesis and Biological Evaluation of Meperidine Analogues at Monoamine Transporters. Journal of Medicinal Chemistry, 48(7), 2449–2456. Available at: [Link]

  • Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). University of New Orleans Theses and Dissertations. Available at: [Link]

  • Meperidine. PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Analgesic activity of the epimeric tropane analogs of meperidine. A physical and pharmacological study. Journal of Medicinal Chemistry, 20(2), 272-275. Available at: [Link]

  • A Comprehensive Review of Pethidine, One of the Most Misused Drugs in the Health Sector. Turkish Journal of Pharmaceutical Sciences, 18(4), 498-506. Available at: [Link]

  • Pharmacology of Opioids. e-SAFE Anaesthesia. Available at: [Link]

  • 1-Methyl-4-phenylpiperidine-4-carboxylic acid ethyl ester. PharmaCompass. Available at: [Link]

  • Opioid peptide receptor studies. 7. The methylfentanyl congener RTI-4614-4 and its four enantiomers bind to different domains of the rat mu opioid receptor. Synapse, 28(2), 117-124. Available at: [Link]

  • Functional selectivity of EM-2 analogs at the mu-opioid receptor. Frontiers in Pharmacology, 14, 1129562. Available at: [Link]

  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 57(7), 3101-3112. Available at: [Link]

  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Bioorganic & Medicinal Chemistry Letters, 25(22), 5182-5185. Available at: [Link]

  • Pethidine. Wikipedia. Available at: [Link]

  • Ketobemidone, methadone and pethidine are non-competitive N-methyl-D-aspartate (NMDA) antagonists in the rat cortex and spinal cord. Neuroscience Letters, 264(1-3), 109-112. Available at: [Link]

  • Novel (4-phenylpiperidinyl)- and (4-phenylpiperazinyl)alkyl-spaced esters of 1-phenylcyclopentanecarboxylic acids as potent sigma-selective compounds. Journal of Medicinal Chemistry, 37(13), 2021-2029. Available at: [Link]

  • QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. European Journal of Medicinal Chemistry, 41(2), 226-232. Available at: [Link]

  • 1-Methyl-4-phenyl-piperidine-4-carboxylic acid ethyl ester. BindingDB. Available at: [Link]

  • Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. Molecules, 24(4), 779. Available at: [Link]

  • Pethidine. Healthdirect. Available at: [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(3), 2823-2838. Available at: [Link]

  • DEMEROL® (meperidine hydrochloride, USP) Tablets and Oral Solution. U.S. Food and Drug Administration. Available at: [Link]

  • SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. Journal of Medicinal Chemistry, 45(15), 3216-3224. Available at: [Link]

Sources

Comparative

Comprehensive Characterization Guide: Methyl 4-Phenylpiperidine-4-Carboxylate Hydrochloride Reference Standards

Executive Summary As a Senior Application Scientist auditing analytical control strategies for opioid synthesis and forensic profiling, a recurring point of failure I encounter is the mischaracterization of critical inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist auditing analytical control strategies for opioid synthesis and forensic profiling, a recurring point of failure I encounter is the mischaracterization of critical intermediates. Methyl 4-phenylpiperidine-4-carboxylate hydrochloride (CAS 83898-15-1)[1][2] is a pivotal piperidine scaffold. It serves as the N-desmethyl, methyl ester precursor in the synthesis pathways related to pethidine (meperidine)[3].

Accurate quantification of this compound is essential to monitor reaction completion and to control the downstream formation of neurotoxic impurities, such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) analogs[4][5]. This guide objectively compares the performance of Certified Reference Materials (CRMs) against uncertified alternatives and details the self-validating experimental protocols required for rigorous characterization.

Comparative Performance Analysis: Standard Selection

When establishing an impurity profile, the choice of reference standard dictates the accuracy of your entire analytical method. Using a structurally related surrogate (like Pethidine Impurity D)[3] introduces Relative Response Factor (RRF) errors, while uncertified "research-grade" materials lack metrological traceability.

Table 1: Comparative Performance of Reference Standard Tiers

MetricCertified Reference Material (CRM)Uncertified Commercial StandardSurrogate (Pethidine Imp. D)
Purity Assignment Absolute Mass Fraction (qNMR)Chromatographic Area % (HPLC)Area % (HPLC)
Traceability SI-Traceable (ISO 17034)None (Lot-specific only)Varies
Uncertainty (U) Explicitly calculated (e.g., ±0.5%)UnknownUnknown
Quantitation Accuracy High (Exact match)Moderate (Hidden impurities)Low (RRF mismatch)

Structural Elucidation & Physicochemical Profiling

Causality in Design: Why is the hydrochloride salt preferred over the free base? The free piperidine amine is susceptible to oxidation, and the methyl ester is prone to hydrolysis under ambient humidity[6]. The HCl salt locks the molecule in a stable, protonated state, extending its shelf life and ensuring consistent solubility in polar analytical solvents (e.g., D2​O , Methanol)[1].

ChemicalLogic A 4-Phenylpiperidine- 4-carboxylic Acid B Methyl 4-phenylpiperidine- 4-carboxylate HCl (Target RS) A->B Esterification (MeOH/HCl) C Pethidine Impurity D (N-Methylated) B->C N-Methylation D Pethidine (Meperidine) (Ethyl Ester) C->D Transesterification (Ethanol)

Synthetic pathway highlighting the target reference standard and related pethidine derivatives.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) & NMR Workflow

To establish definitive identity, we must rule out isobaric interference and structural isomers (e.g., distinguishing the methyl ester of normeperidine from the ethyl ester or N-methylated analogs)[6].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the standard in 1 mL of Methanol- d4​ .

  • HRMS (ESI+): Infuse the sample into a Q-TOF mass spectrometer.

    • Self-Validation: The theoretical exact mass for the free base [M+H]+ ( C13​H18​NO2+​ ) is 220.1332 Da. A mass error of < 2 ppm confirms the elemental composition, definitively ruling out Pethidine Impurity D ( C14​H20​NO2+​ , 234.1489 Da)[3].

  • 1H & 13C NMR: Acquire 1D spectra at 400 MHz or higher.

    • Mechanistic Check: Confirm the presence of a sharp singlet at ~3.6 ppm (integrating to 3H), corresponding to the methyl ester group. Crucially, verify the absence of a singlet at ~2.3 ppm (N-methyl group), which would indicate cross-contamination with N-methylated pethidine precursors[3].

Absolute Purity Determination via qNMR

Causality in Design: Traditional chromatographic purity (Area %) is fundamentally flawed for reference standard certification because it is blind to NMR-invisible impurities (e.g., inorganic salts, residual solvents). Quantitative NMR (qNMR) solves this by providing a self-validating mass balance. The signal area is directly proportional to the number of nuclei, allowing us to determine absolute mass fraction against a primary standard without needing a pre-existing standard of the target molecule.

Workflow Start Candidate Material (CAS 83898-15-1) ID Identity Confirmation Start->ID Pur Purity Assignment Start->Pur NMR 1H/13C NMR & HRMS (Rules out analogs) ID->NMR qNMR qNMR (Mass Balance) (Absolute Mass Fraction) Pur->qNMR HPLC HPLC-UV/MS (Chromatographic Purity) Pur->HPLC CRM Certified Reference Material (ISO 17034 Compliant) NMR->CRM qNMR->CRM HPLC->CRM

Orthogonal characterization workflow for certifying methyl 4-phenylpiperidine-4-carboxylate HCl.

Protocol 2: 1H qNMR Methodology
  • Internal Standard Selection: Select a certified primary reference standard (e.g., NIST SRM Maleic acid) that has a distinct, non-overlapping signal (typically ~6.3 ppm).

  • Gravimetric Preparation: Accurately weigh ~10 mg of Methyl 4-phenylpiperidine-4-carboxylate HCl and ~5 mg of Maleic acid into a vial using a microbalance (d = 0.001 mg).

  • Solvation & Acquisition: Dissolve in 0.6 mL of D2​O . Acquire the 1H spectrum using a 90° pulse.

    • Critical Parameter: Set the relaxation delay (D1) to at least 5 × T1​ (longitudinal relaxation time) of the slowest relaxing proton. This ensures complete spin recovery and prevents integration errors.

  • Calculation: Calculate the absolute mass fraction using the integrated area of the target's aromatic protons (7.2-7.4 ppm) against the internal standard.

Chromatographic Method Development (HPLC-UV/MS)

While qNMR establishes absolute purity, its Limit of Detection (LOD) is ~0.1%. To detect trace genotoxic impurities (like MPTP precursors)[4][5] that may form via hydrolytic degradation[6], a stability-indicating HPLC method is mandatory.

Protocol 3: Stability-Indicating HPLC-UV/MS
  • Column Selection: Use a sterically protected C18 column (e.g., 150 x 4.6 mm, 3 µm) to prevent secondary interactions with the piperidine amine.

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Acetate buffer (pH 9.0) to keep the piperidine in its free base form, improving peak shape.

    • Phase B: Acetonitrile.

  • Gradient Elution: 10% B to 90% B over 20 minutes.

  • Detection: UV at 210 nm (for the ester/aromatic chromophores) and MS (ESI+) for peak tracking.

Table 2: HPLC Method Parameters & System Suitability Data

ParameterSpecification / ResultScientific Rationale
Column C18, 150 x 4.6 mm, 3 µmSteric protection minimizes amine tailing
Mobile Phase 10mM NH4​OAc (pH 9.0) / ACNMaintains free base form for sharp peaks
Retention Time (Rt) ~8.4 min (Target)Ensures separation from void volume
Resolution (Rs) > 2.0 (Target vs. Impurity D)Baseline separation of N-methyl analog
Tailing Factor (Tf) ≤ 1.2Confirms absence of secondary interactions
LOD / LOQ 0.01% / 0.03%Sufficient for trace genotoxic profiling

References

  • Methyl 4-phenylpiperidine-4-carboxylate hydrochloride | CID 3019446 Source: PubChem URL:[Link]

  • Determination of MPTP, a toxic impurity of pethidine Source: ResearchGate URL:[Link]

  • Genotoxic Impurities and Impurity Profiling of Pharmaceutical Drug Substances Source: Elementary Education Online URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of Methyl 4-phenylpiperidine-4-carboxylate Hydrochloride

Introduction Methyl 4-phenylpiperidine-4-carboxylate hydrochloride (CAS: 83898-15-1) is a critical intermediate utilized in the synthesis of piperidine-derivative pharmaceuticals, including opioid analgesics such as peth...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction Methyl 4-phenylpiperidine-4-carboxylate hydrochloride (CAS: 83898-15-1) is a critical intermediate utilized in the synthesis of piperidine-derivative pharmaceuticals, including opioid analgesics such as pethidine (meperidine) [1]. Due to its potent biological activity and classification as a hazardous pharmaceutical intermediate, research facilities and environmental health and safety (EHS) professionals must adhere to strict operational protocols. This guide provides a self-validating system for the safe handling, spill mitigation, and final disposal of this compound, ensuring compliance with the EPA's Resource Conservation and Recovery Act (RCRA) and the specific mandates of 40 CFR Part 266 Subpart P [2].

Chemical Profile and Hazard Causality

Before executing any disposal protocol, personnel must understand the physicochemical properties driving the compound's hazard profile. The presence of the hydrochloride salt makes the compound highly soluble but also dictates the need for specialized incineration scrubbers to neutralize hydrogen chloride gas generated during thermal destruction [3].

Table 1: Chemical Identifiers & Hazard Causality

Property / IdentifierValue / ClassificationOperational Causality & EHS Impact
CAS Number 83898-15-1 [4]Primary identifier for manifest tracking and reverse logistics.
Molecular Formula C13H18ClNO2 [1]Contains chlorine; requires incineration with alkaline acid-gas scrubbers [3].
GHS Hazard H302/H312/H332 Acute Toxicity (Oral, Dermal, Inhalation) [4]Mandates full PPE (nitrile gloves, lab coat, N95/P100 respirator) during handling.
GHS Hazard H315/H319 Skin Irritation 2 / Eye Irritation 2A [4]Requires immediate access to eyewash stations and safety showers in the workspace.
GHS Hazard H336 STOT SE 3 (CNS / Respiratory) [4]Prohibits dry sweeping of spills to prevent dust aerosolization and inhalation [5].

Regulatory Grounding: The EPA Subpart P Mandate

In 2019, the EPA finalized the "Management Standards for Hazardous Waste Pharmaceuticals" (40 CFR Part 266 Subpart P) [2]. For facilities handling Methyl 4-phenylpiperidine-4-carboxylate hydrochloride, this regulation introduces three non-negotiable operational pillars:

  • The Sewering Ban: Under § 266.505, intentional disposal of this compound (or its aqueous rinsates) down the drain is strictly prohibited to prevent municipal water contamination[2].

  • Empty Container Standards: Containers that previously held this non-acute hazardous waste are only exempt from hazardous waste regulations if they meet the "RCRA Empty" standard (§ 261.7) [2].

  • Accumulation Limits: Waste must be segregated into sealed, properly labeled containers and cannot be accumulated indefinitely.

Step-by-Step Disposal and Spill Management Methodology

The following protocols establish a closed-loop system for managing waste generation, from the laboratory benchtop to final destruction.

Protocol A: Routine Waste Accumulation
  • Segregation: Dedicate a specific, chemically compatible waste container (e.g., high-density polyethylene, HDPE) exclusively for piperidine-derivative solid waste. Do not mix with strong oxidizing agents.

  • Labeling: Label the container clearly as "Hazardous Pharmaceutical Waste - Toxic/Irritant" along with the accumulation start date.

  • Storage: Store the container in a designated Secondary Containment area away from heat sources, as the compound is combustible at high temperatures [3].

Protocol B: Spill Response and Decontamination
  • Evacuation and PPE: In the event of a powder spill, immediately isolate the area. Responders must don splash goggles, a chemically resistant lab coat, double nitrile gloves, and a NIOSH-approved respirator [5].

  • Containment (No Dry Sweeping): Because the powder can induce central nervous system depression and respiratory irritation (H336) [4], do not use a standard broom. Instead, lightly moisten the spill with a compatible solvent (e.g., water or ethanol) to suppress airborne dust [5].

  • Collection: Use non-sparking tools to scoop the dampened material into a hazardous waste disposal container.

  • Surface Decontamination: Wash the spill area with copious amounts of water and a non-abrasive soap, capturing all rinsate as hazardous waste [5].

Protocol C: Final Destruction (Incineration)
  • Manifesting: Transfer the sealed waste containers to a licensed hazardous waste disposal vendor. The waste must be manifested under the appropriate RCRA waste codes.

  • Thermal Destruction: The only EPA-approved method for final disposal of this pharmaceutical intermediate is high-temperature incineration in a RCRA-permitted facility [2].

  • Scrubbing: Ensure the disposal facility is equipped with an afterburner and an alkaline scrubber. This is critical because the combustion of the hydrochloride salt yields toxic hydrogen chloride (HCl) and nitrogen oxide (NOx) gases [3].

Waste Disposition Workflow

To streamline decision-making on the laboratory floor, follow this disposition pathway for Methyl 4-phenylpiperidine-4-carboxylate hydrochloride.

G Start Waste Generation: Methyl 4-phenylpiperidine-4-carboxylate HCl Check Waste Type Classification Start->Check Container Empty Packaging / Containers Check->Container Pure Pure Chemical / Spill Debris / Rinsate Check->Pure RCRA RCRA Empty Check (40 CFR 261.7) Container->RCRA Incinerator High-Temperature Incineration (RCRA Permitted Facility with Scrubber) Pure->Incinerator Empty RCRA Empty: Dispose as Solid Waste RCRA->Empty Yes NotEmpty Not Empty: Manage as Hazardous RCRA->NotEmpty No NotEmpty->Incinerator

Decision matrix for the segregation and disposal of Methyl 4-phenylpiperidine-4-carboxylate HCl.

References

  • National Center for Biotechnology Information (PubChem). "Methyl 4-phenylpiperidine-4-carboxylate hydrochloride | C13H18ClNO2 | CID 3019446." Retrieved from: [Link]

  • U.S. Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals." Retrieved from: [Link]

  • Chemsrc. "4-Phenylpiperidine-4-carboxylic acid hydrochloride CAS#:53484-76-7 MSDS." Retrieved from: [Link]

  • NextSDS. "methyl 4-phenylpiperidine-4-carboxylate hydrochloride — Chemical Substance Information." Retrieved from: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-phenylpiperidine-4-carboxylate hydrochloride
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Methyl 4-phenylpiperidine-4-carboxylate hydrochloride
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